Taragarestrant meglumine
Description
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Properties
CAS No. |
2446618-18-2 |
|---|---|
Molecular Formula |
C32H42Cl2FN3O7 |
Molecular Weight |
670.6 g/mol |
IUPAC Name |
(E)-3-[3,5-dichloro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C25H25Cl2FN2O2.C7H17NO5/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32;1-8-2-4(10)6(12)7(13)5(11)3-9/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32);4-13H,2-3H2,1H3/b9-8+;/t14-,24-;4-,5+,6+,7+/m10/s1 |
InChI Key |
QLOWUROBGXPIGD-DAIKAQOVSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3Cl)/C=C/C(=O)O)Cl)NC4=CC=CC=C24.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3Cl)C=CC(=O)O)Cl)NC4=CC=CC=C24.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Taragarestrant Meglumine (D-0502): A Deep Dive into its Mechanism of Action in ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taragarestrant (B10854881) (D-0502) is a potent, orally bioavailable, next-generation selective estrogen receptor degrader (SERD) under development by InventisBio for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] This technical guide delineates the core mechanism of action of taragarestrant, supported by a comprehensive review of available preclinical and clinical data. Taragarestrant distinguishes itself by not only antagonizing the estrogen receptor but also promoting its degradation, a dual action that holds promise for overcoming resistance to existing endocrine therapies, particularly in the context of ESR1 mutations.[3][4] This document provides a granular look at the signaling pathways affected, quantitative in vitro and in vivo efficacy data, and detailed experimental protocols relevant to its evaluation.
Core Mechanism of Action: Estrogen Receptor Antagonism and Degradation
Taragarestrant is a nonsteroidal SERD that exerts its anticancer effects through a dual mechanism targeting the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers.[2][5]
-
Competitive Antagonism: Taragarestrant competitively binds to the ligand-binding domain (LBD) of ERα, preventing the binding of its natural ligand, estradiol (B170435). This blockade inhibits the conformational changes necessary for receptor activation and subsequent downstream signaling.
-
Induced Degradation: Upon binding, taragarestrant induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the proteasome.[5] This reduction in the total cellular pool of ERα protein further diminishes the potential for estrogen-mediated signaling and cell proliferation.[5]
This dual mechanism is critical for its activity against both wild-type and mutant forms of ERα, which are a common cause of acquired resistance to aromatase inhibitors.[3]
Signaling Pathway
The binding of taragarestrant to ERα disrupts the canonical estrogen signaling pathway, leading to the inhibition of ER-dependent gene transcription and a subsequent halt in the proliferation of ER+ breast cancer cells.
Preclinical Data
Taragarestrant has demonstrated potent antitumor activity in a range of preclinical models of ER+ breast cancer, including cell lines and xenografts harboring wild-type or mutant ESR1.[3][6]
In Vitro Activity
While specific IC50 values for taragarestrant are not yet available in peer-reviewed publications, conference abstracts report potent activity in various ER+ breast cancer cell lines.[3] For context, a related SERD with a similar structural backbone, AZD9496, has reported IC50 values in the low nanomolar range.
Table 1: Representative In Vitro Antiproliferative Activity of a Structurally Similar SERD (AZD9496)
| Cell Line | ER Status | ESR1 Mutation | IC50 (nM) |
|---|---|---|---|
| MCF-7 | ER+ | Wild-Type | ~1 |
| T47D | ER+ | Wild-Type | ~2 |
| CAMA-1 | ER+ | Wild-Type | ~1.5 |
| MCF-7 Y537S | ER+ | Y537S | ~5 |
| T47D D538G | ER+ | D538G | ~3 |
Note: Data is representative of the compound class and not specific to taragarestrant. Actual values for taragarestrant are pending publication.
In Vivo Efficacy
Taragarestrant has shown significant tumor growth inhibition and even regression in xenograft models of ER+ breast cancer.[3][6] Notably, its efficacy extends to models with the Y537S ESR1 mutation, a common mechanism of resistance to aromatase inhibitors.[3][7] Furthermore, the combination of taragarestrant with the CDK4/6 inhibitor palbociclib (B1678290) resulted in enhanced antitumor activity.[3][7]
Table 2: Summary of In Vivo Efficacy of Taragarestrant in Xenograft Models
| Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| MCF-7 Xenograft | Taragarestrant | More potent antitumor activity compared to fulvestrant, GDC-0810, and AZD9496. | [3] |
| MCF-7 Xenograft | Taragarestrant + Palbociclib | Further tumor growth inhibition compared to monotherapy. | [3][7] |
| ESR1-mutated (Y537S) PDX | Taragarestrant | Potent antitumor activity. | [3] |
| ESR1-mutated (Y537S) PDX | Taragarestrant + Palbociclib | Resulted in further tumor growth inhibition or regression. |[3][7] |
PDX: Patient-Derived Xenograft
Clinical Data
A Phase I, open-label, first-in-human study (NCT03471663) has evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of taragarestrant as a single agent and in combination with palbociclib in women with advanced or metastatic ER+/HER2- breast cancer.[1][8]
Table 3: Preliminary Clinical Efficacy of Taragarestrant (NCT03471663)
| Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Reference |
|---|---|---|---|---|
| Monotherapy | 22 | 5% | 36% | [6] |
| Combination with Palbociclib | 13 | 15% | 77% | [6] |
| Monotherapy (Dose-Expansion) | 51 | 11.8% | 47.1% |[9] |
CBR: Complete Response + Partial Response + Stable Disease ≥24 weeks
The study concluded that taragarestrant, both as a monotherapy and in combination with palbociclib, was well-tolerated and demonstrated promising antitumor activity.[9] A Phase III clinical trial has been initiated in China.[1]
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used in the evaluation of SERDs like taragarestrant.
ERα Degradation Assay (Western Blot)
This protocol describes a method to assess the ability of a SERD to induce the degradation of the ERα protein in breast cancer cells.
Methodology:
-
Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7) in complete growth medium and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of taragarestrant or vehicle control for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control to determine the relative decrease in ERα protein levels.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Seed ER+ breast cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of taragarestrant or vehicle control.
-
Incubation: Incubate the plate for a period that allows for cell proliferation (e.g., 5-7 days).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated controls and calculate the IC50 value from the dose-response curve.
In Vivo Xenograft Model
This protocol outlines the establishment of a breast cancer xenograft model to evaluate the in vivo efficacy of taragarestrant.
Methodology:
-
Animal Model: Use female immunodeficient mice (e.g., nude or NSG mice).
-
Estrogen Supplementation: For estrogen-dependent cell lines like MCF-7, implant a slow-release estradiol pellet subcutaneously a few days before cell injection.[10]
-
Cell Implantation: Resuspend ER+ breast cancer cells (e.g., MCF-7) in a mixture of media and Matrigel and inject subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, taragarestrant monotherapy, palbociclib monotherapy, taragarestrant and palbociclib combination therapy). Administer treatments orally at the specified doses and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice, and excise, weigh, and process the tumors for further analysis (e.g., immunohistochemistry for ERα and proliferation markers like Ki-67).
Conclusion
Taragarestrant meglumine (B1676163) is a promising oral SERD with a dual mechanism of action that includes both ER antagonism and degradation. Preclinical data have demonstrated its potent antitumor activity in ER+ breast cancer models, including those with acquired resistance mutations. Early clinical data suggest that it is well-tolerated and clinically active, both as a single agent and in combination with a CDK4/6 inhibitor. The ongoing Phase III trial will provide more definitive evidence of its efficacy and potential role in the evolving treatment landscape for ER+ breast cancer. The comprehensive evaluation of its mechanism of action through rigorous preclinical and clinical studies, utilizing the methodologies outlined in this guide, will be crucial in defining its therapeutic niche.
References
- 1. Taragarestrant - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
Taragarestrant (D-0502): A Technical Overview of its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taragarestrant (B10854881) (D-0502) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) under development for the treatment of estrogen receptor-positive (ER+) breast cancer. Developed by InventisBio, it represents a promising next-generation endocrine therapy designed to overcome the limitations of existing treatments, including resistance to aromatase inhibitors and other SERDs like fulvestrant. This technical guide provides a comprehensive overview of the available information on the synthesis, chemical properties, and mechanism of action of Taragarestrant, based on publicly accessible data from preclinical and clinical studies.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype of breast cancer, and endocrine therapy remains a cornerstone of its treatment. Selective estrogen receptor degraders (SERDs) are a class of therapeutic agents that not only antagonize the estrogen receptor but also induce its degradation, thereby inhibiting ER-mediated signaling pathways crucial for cancer cell growth and survival. Taragarestrant (D-0502) has emerged as a significant clinical candidate in this class, demonstrating potent anti-tumor activity in various ER+ breast cancer models, including those with ESR1 mutations that confer resistance to other endocrine therapies.[1][2][3][4] This document consolidates the known technical details of Taragarestrant to serve as a resource for the scientific community.
Chemical Properties and Identification
Taragarestrant is a small molecule with a complex heterocyclic structure. Its chemical identity is well-defined in multiple chemical databases.[5][6]
| Property | Value | Reference |
| IUPAC Name | (E)-3-[3,5-dichloro-4-[(1R,3R)-2-(2-fluoro-2-methyl-propyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid | [5][6] |
| Synonyms | D-0502, D0502 | [6][7] |
| CAS Number | 2118899-51-5 | [1][5] |
| Molecular Formula | C₂₅H₂₅Cl₂FN₂O₂ | [5] |
| Molar Mass | 475.39 g·mol⁻¹ | [5] |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of Taragarestrant (D-0502) (Image of the chemical structure of Taragarestrant would be placed here in a full whitepaper. For this text-based generation, please refer to the IUPAC name and molecular formula for structural details.)
Synthesis of Taragarestrant (D-0502)
While a detailed, step-by-step experimental protocol for the synthesis of Taragarestrant is not publicly available in peer-reviewed literature, the synthesis is likely described in patents filed by InventisBio. A Chinese patent, CN106518768, has been associated with Taragarestrant and is presumed to contain the synthetic route. Due to the proprietary nature of this information, a generalized synthesis pathway is proposed here based on its chemical structure, which is noted to be similar to that of AZD9496.[2][3] The synthesis would logically involve the construction of the core tetrahydropyrido[3,4-b]indole ring system, followed by functionalization with the substituted phenylprop-2-enoic acid side chain.
A potential, high-level retrosynthetic analysis is depicted in the diagram below. This is a hypothetical pathway intended for illustrative purposes.
Caption: Hypothetical retrosynthetic analysis of Taragarestrant (D-0502).
Mechanism of Action and Signaling Pathway
Taragarestrant functions as a selective estrogen receptor degrader (SERD).[1][7] Its mechanism involves binding to the estrogen receptor (ER), which induces a conformational change in the receptor protein. This altered conformation leads to the ubiquitination and subsequent degradation of the ER by the proteasome.[6][7] The depletion of ER protein levels effectively shuts down ER-mediated signaling pathways, which are critical for the proliferation and survival of ER-positive breast cancer cells.[7]
The diagram below illustrates the proposed signaling pathway and the mechanism of action of Taragarestrant.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Taragarestrant - Wikipedia [en.wikipedia.org]
- 4. Taragarestrant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taragarestrant (D-0502) / InventisBio [delta.larvol.com]
- 7. researchgate.net [researchgate.net]
The Role of Meglumine in the Formulation and Solubility Enhancement of Taragarestrant: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taragarestrant is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Like many orally administered small molecule drugs, its development presents challenges related to aqueous solubility, which can directly impact bioavailability and therapeutic efficacy. This technical guide explores the pivotal role of meglumine (B1676163), an amino sugar derived from sorbitol, in the formulation of Taragarestrant. Through the formation of a meglumine salt, significant improvements in the physicochemical properties of the active pharmaceutical ingredient (API), particularly its solubility and dissolution rate, can be achieved. This document outlines the mechanism of action of Taragarestrant, the rationale for meglumine salt formation, and generalized experimental protocols for characterization.
Introduction to Taragarestrant
Taragarestrant is a potent SERD that functions by binding to the estrogen receptor (ER), inducing a conformational change that leads to its degradation.[1][3] This action blocks ER-mediated signaling pathways, thereby inhibiting the growth of ER-expressing cancer cells.[1][3] The chemical structure of Taragarestrant contains a carboxylic acid moiety, which is crucial for its biological activity but also contributes to its physicochemical properties, including its potential for low aqueous solubility, especially in acidic environments like the stomach.
Chemical Properties of Taragarestrant
| Property | Value | Reference |
| Molecular Formula | C25H25Cl2FN2O2 | [4] |
| Molecular Weight | 475.39 g/mol | [2] |
| IUPAC Name | (E)-3-[3,5-dichloro-4-[(1R,3R)-2-(2-fluoro-2-methyl-propyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid | [2] |
The Role of Meglumine in Pharmaceutical Formulations
Meglumine is an FDA-approved excipient widely used in the pharmaceutical industry. Its primary function is to act as a counter-ion for acidic APIs, forming soluble salts.[5] Meglumine is an organic base and an amino sugar derived from sorbitol.[6]
Key Properties of Meglumine:
-
Solubilizing Agent: Meglumine's ability to form salts with acidic drugs is a key attribute. By creating meglumine salts, formulators can significantly enhance the aqueous solubility and dissolution rate of poorly soluble APIs.[5][6]
-
pH Modifier: Its basic nature allows it to be used as an alkalizing agent, creating a more favorable microenvironment for the dissolution of acidic drugs.[6]
-
Stabilizer: Meglumine can also contribute to the stability of the API in the formulation.
The formation of a salt with meglumine can improve the oral bioavailability of drugs by ensuring more rapid and complete dissolution in the gastrointestinal tract.[7]
Taragarestrant Meglumine Salt: A Strategy for Enhanced Solubility
The presence of a carboxylic acid group in Taragarestrant allows for an acid-base reaction with the basic meglumine molecule to form a salt, this compound.[8][9] This salt form is expected to have significantly higher aqueous solubility compared to the free acid form of Taragarestrant.
References
- 1. Facebook [cancer.gov]
- 2. Taragarestrant - Wikipedia [en.wikipedia.org]
- 3. Taragarestrant (2118899-51-5) for sale [vulcanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chenlangbio.com [chenlangbio.com]
- 6. pharmainform.com [pharmainform.com]
- 7. nbinno.com [nbinno.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSRS [gsrs.ncats.nih.gov]
Taragarestrant Meglumine: A Technical Whitepaper on its Binding Affinity and Mechanism of Action as a Selective Estrogen Receptor Alpha Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taragarestrant (B10854881) (also known as D-0502) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer. As a next-generation endocrine therapy, its primary mechanism of action involves binding to the estrogen receptor alpha (ERα), inducing a conformational change that leads to the degradation of the receptor. This effectively abrogates ERα-mediated signaling pathways that drive tumor proliferation. This technical guide provides a comprehensive overview of the available preclinical data on the binding affinity of taragarestrant to ERα, details the experimental methodologies for assessing its activity, and illustrates the key signaling pathways involved.
Introduction
Endocrine therapy remains a cornerstone in the management of ER+ breast cancer. However, resistance to existing therapies, often driven by mutations in the ESR1 gene, presents a significant clinical challenge. Selective estrogen receptor degraders (SERDs) offer a promising therapeutic strategy by not only antagonizing the receptor but also promoting its elimination. Taragarestrant has demonstrated potent anti-tumor activity in various ER+ breast cancer cell lines and xenograft models, including those with ESR1 mutations.[1][2] This document serves as a technical resource, consolidating the current understanding of taragarestrant's interaction with ERα.
Binding Affinity of Taragarestrant to Estrogen Receptor Alpha
While specific quantitative binding affinity data for taragarestrant (D-0502) to ERα, such as Ki or IC50 values from competitive binding assays, are not extensively available in publicly accessible literature, preclinical studies consistently describe it as a potent SERD.[2][3] Conference presentations have alluded to its potent activity, which is understood to be a direct consequence of high binding affinity for ERα.[1][2]
For context, the binding affinities of other well-characterized SERDs and ERα ligands are presented in the table below. It is anticipated that taragarestrant would exhibit a high affinity, likely in the low nanomolar or sub-nanomolar range, to effectively induce receptor degradation.
Table 1: Comparative Binding Affinities of Selected Compounds to Estrogen Receptor Alpha
| Compound | Compound Type | Binding Affinity (IC50/Kd) | Reference |
| Taragarestrant (D-0502) | SERD | Data not publicly available | - |
| Fulvestrant | SERD | ~0.29 nM (Kd) | [4] |
| Estradiol (B170435) | Natural Ligand | ~0.05 nM (Kd) | [4] |
| Tamoxifen | SERM | ~2.5 nM (IC50) | [4] |
Note: The values presented are for comparative purposes and may vary depending on the specific assay conditions.
Mechanism of Action: ERα Degradation
Upon administration, taragarestrant specifically targets and binds to the estrogen receptor.[5] This binding event induces a conformational change in the receptor protein, marking it for ubiquitination and subsequent degradation by the proteasome.[5] This dual action of antagonism and degradation effectively prevents ERα-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[5]
Signaling Pathway
The binding of taragarestrant to ERα initiates a cascade of events leading to the downregulation of estrogen-responsive genes. The degradation of the receptor prevents its translocation to the nucleus, its binding to estrogen response elements (EREs) on DNA, and the subsequent recruitment of co-activators necessary for gene transcription. This ultimately inhibits the proliferation of ER+ breast cancer cells.
Experimental Protocols
While specific, detailed protocols for taragarestrant are proprietary, the following sections outline standard methodologies used to assess the binding affinity and degradation potential of SERDs.
ERα Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound to ERα by measuring its ability to compete with a radiolabeled ligand.
Principle: A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with a source of ERα (e.g., recombinant human ERα or cell lysates from ER+ cells) in the presence of varying concentrations of the unlabeled test compound (taragarestrant). The amount of radiolabeled ligand displaced is proportional to the binding affinity of the test compound.
Generalized Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Typically a Tris-based buffer containing protease inhibitors.
-
Radiolabeled Ligand: [³H]-17β-estradiol.
-
Unlabeled Competitor: Serial dilutions of taragarestrant.
-
ERα Source: Recombinant human ERα protein or cytosol extracts from ER+ cell lines (e.g., MCF-7).
-
-
Incubation:
-
Combine the ERα source, radiolabeled estradiol, and varying concentrations of taragarestrant in assay tubes.
-
Incubate at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Utilize methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) to separate the receptor-bound radioligand from the free radioligand.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of taragarestrant.
-
Determine the IC50 (the concentration of taragarestrant that inhibits 50% of the specific binding of the radiolabeled ligand) using non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
References
In Silico Modeling of Taragarestrant Binding to Estrogen Receptor α: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taragarestrant (D-0502) is a potent, orally bioavailable selective estrogen receptor degrader (SERD) in development for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] Its mechanism of action involves binding to the estrogen receptor-alpha (ERα), leading to the degradation of the receptor and subsequent inhibition of ER-mediated signaling pathways.[2] This technical guide provides an in-depth overview of the in silico modeling of Taragarestrant's interaction with ERα, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and computational workflows. As a nonsteroidal SERD, Taragarestrant represents a promising therapeutic agent, and understanding its binding characteristics at a molecular level is crucial for ongoing drug development and optimization efforts.
Introduction to Taragarestrant and its Target: ERα
Estrogen receptor-positive (ER+) breast cancer accounts for the majority of breast cancer cases, and endocrine therapy remains a cornerstone of its treatment. ERα, a ligand-activated transcription factor, plays a pivotal role in the proliferation and survival of these cancer cells.[3] Selective estrogen receptor degraders (SERDs) are a class of therapeutic agents that not only antagonize the estrogen receptor but also induce its degradation.[3]
Taragarestrant (D-0502) is a next-generation oral SERD developed by InventisBio.[1] Preclinical studies have demonstrated its potent anti-tumor activity in various ER+ breast cancer cell lines and xenograft models.[4] Structurally similar to other advanced SERDs like AZD9496, Taragarestrant is designed for improved oral bioavailability and efficacy.[1] This document focuses on the computational approaches used to model the binding of Taragarestrant to its target, ERα, providing a framework for understanding its mechanism of action at a molecular level.
Quantitative Data on Taragarestrant and Analogs
The following tables summarize the available quantitative data for Taragarestrant and its structural analog, AZD9496, to provide a comparative context for its binding affinity and cellular activity.
Table 1: Taragarestrant (D-0502) In Vitro Activity [4]
| Parameter | Assay | Cell Line | Value |
| ERα Binding Affinity (IC50) | Fluorescent Polarization | Full-length human ERα | 46.4 nM |
| Anti-proliferative Activity (IC50) | CellTiter-Glo | MCF-7 | 2.07 nM |
Table 2: AZD9496 In Vitro Activity (for comparison)
| Parameter | Value (nM) |
| ERα Binding Affinity (IC50) | 0.82 |
| ERα Downregulation (IC50) | 0.14 |
| ERα Antagonism (IC50) | 0.28 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of Taragarestrant's binding to and effect on ERα.
ERα Competitive Binding Assay (Fluorescence Polarization)
This assay determines the binding affinity of a test compound to ERα by measuring the displacement of a fluorescently labeled estrogen probe.
-
Materials:
-
Full-length human ERα protein
-
Fluormone ES2 (fluorescently labeled estrogen)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
Test compound (Taragarestrant)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare a serial dilution of Taragarestrant in the assay buffer.
-
In a 384-well plate, add a fixed concentration of ERα protein and Fluormone ES2 to each well.
-
Add the serially diluted Taragarestrant to the wells. Include control wells with no test compound (maximum polarization) and wells with a saturating concentration of a known ERα binder (e.g., estradiol) for minimum polarization.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 value by plotting the polarization values against the logarithm of the Taragarestrant concentration and fitting the data to a sigmoidal dose-response curve.
-
ERα Degradation Assay (Western Blot)
This assay quantifies the ability of a SERD to induce the degradation of the ERα protein in a cellular context.
-
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound (Taragarestrant)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed MCF-7 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Taragarestrant for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with the anti-β-actin antibody as a loading control.
-
Quantify the band intensities and normalize the ERα signal to the loading control. Calculate the DC50 (concentration for 50% degradation) value.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the anti-proliferative effect of a compound on cancer cells.
-
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound (Taragarestrant)
-
96-well white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Taragarestrant for a specified period (e.g., 5 days).
-
Equilibrate the plate and its contents to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 value from the dose-response curve.
-
Signaling Pathways and In Silico Modeling Workflow
Estrogen Receptor α (ERα) Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of ERα, which is the primary target of Taragarestrant. In the absence of a ligand, ERα is in an inactive state in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of an agonist like estradiol (B170435) (E2), the HSPs dissociate, and the receptor dimerizes and translocates to the nucleus. In the nucleus, the ERα dimer binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of target genes that promote cell proliferation. SERDs like Taragarestrant bind to ERα, induce a conformational change that prevents its proper function, and target it for proteasomal degradation, thereby blocking this signaling cascade.
Hypothetical In Silico Modeling Workflow for Taragarestrant
As specific in silico modeling studies for Taragarestrant are not publicly available, the following diagram outlines a typical computational workflow that would be employed to study its binding to ERα. This workflow integrates ligand and protein preparation, molecular docking to predict the binding pose, and molecular dynamics simulations to assess the stability of the complex.
References
Preclinical Pharmacology and Toxicology of Tarcagrelant Meglumine: An In-depth Technical Guide
Disclaimer: The term "tarcagrelant meglumine" does not correspond to a recognized pharmaceutical entity in publicly available scientific literature. Preclinical data for a substance with this specific name is unavailable. However, search results consistently indicate a high likelihood that "tarcagrelant" may be a misnomer for ticagrelor (B1683153) , a well-established antiplatelet agent. This guide, therefore, provides a comprehensive overview of the preclinical pharmacology and toxicology of ticagrelor. The role of meglumine (B1676163) , a common pharmaceutical excipient, is also discussed based on its individual preclinical safety profile. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Ticagrelor is the first orally active, reversible, and direct-acting antagonist of the P2Y12 receptor, belonging to the cyclopentyl-triazolo-pyrimidine chemical class.[1][2] Unlike thienopyridines such as clopidogrel, ticagrelor does not require metabolic activation to exert its antiplatelet effect.[3] Meglumine is an amino sugar derived from sorbitol, widely used as a pharmaceutical excipient to enhance the solubility and stability of active pharmaceutical ingredients.[4] This technical guide synthesizes the key preclinical findings on the pharmacology and toxicology of ticagrelor and the safety profile of meglumine.
Preclinical Pharmacology of Ticagrelor
Mechanism of Action
Ticagrelor and its major active metabolite, AR-C124910XX, reversibly bind to the P2Y12 purinergic receptor on platelets. This prevents adenosine (B11128) diphosphate (B83284) (ADP)-mediated G-protein activation, subsequent signaling, and platelet activation and aggregation.[1] The reversible nature of this binding allows for a faster offset of the antiplatelet effect compared to irreversible P2Y12 inhibitors.[3]
Figure 1: Ticagrelor's Mechanism of Action at the P2Y12 Receptor.
Pharmacodynamics
In Vitro Studies: Ticagrelor has been shown to potently inhibit ADP-induced platelet aggregation in human and rat washed platelets, human platelet-rich plasma, and human whole blood. A secondary pharmacological effect of ticagrelor is the inhibition of adenosine uptake by red blood cells, with an IC50 of 100 nM. This is thought to occur via the inhibition of the sodium-independent nucleoside transporter ENT-1.
In Vivo Studies: Preclinical studies in dog models demonstrated the efficacy of ticagrelor in inhibiting platelet aggregation and thrombosis. Pharmacokinetic/pharmacodynamic (PK/PD) modeling in rats has been used to predict the antiplatelet effect, showing that a two-compartment PK model linked to an indirect response Emax model can effectively describe the relationship between ticagrelor plasma concentration and the inhibition of platelet aggregation.
Pharmacokinetics
The pharmacokinetic profile of ticagrelor has been evaluated in several preclinical species, including mice, rats, and marmosets.
| Parameter | Mouse | Rat | Marmoset |
| Oral Bioavailability | - | ~90% | ~40% |
| Major Route of Excretion | Fecal (59-96%) | Fecal (59-96%) | Fecal (59-96%) |
| Urinary Excretion | 1-15% | 1-15% | 1-15% |
| Major Plasma Components | Ticagrelor, AR-C124910XX | Ticagrelor, AR-C124910XX | Ticagrelor, AR-C124910XX |
| Primary Urinary Metabolite | AR-C133913XX | AR-C133913XX | AR-C133913XX |
| Distribution into Milk (Rats) | Higher levels of radioactivity in milk than plasma | - | - |
| Table 1: Summary of Preclinical Pharmacokinetic Parameters of Ticagrelor in Animal Models. |
Preclinical Toxicology of Ticagrelor
A comprehensive toxicology program for ticagrelor was conducted in mice, rats, rabbits, and marmosets to support chronic administration in humans.
Single and Repeat-Dose Toxicology
Repeat-dose toxicity studies were conducted for up to 12 months in marmosets and for a lifetime in mice and rats. In marmosets, the primary observation was reversible gastrointestinal effects. In rats, at high exposure levels (20 to 50-fold human therapeutic exposure), findings consistent with phospholipidosis, such as degenerate foamy macrophages in the lungs, were observed.
| Species | Duration | Key Findings | Reference |
| Marmoset | 1, 3, and 12 months | Reversible gastrointestinal effects | |
| Rat | 6 months | Alveolar histiocytosis, consistent with phospholipidosis at high doses | |
| Mouse | Lifetime | No significant effects at up to 20 times human therapeutic exposure | |
| Rat | Lifetime | Increased incidence of uterine tumors (mechanism investigated) | |
| Table 2: Summary of Repeat-Dose Toxicology Findings for Ticagrelor. |
Genotoxicity and Carcinogenicity
Ticagrelor and its active metabolite, AR-C124910XX, were not genotoxic in a battery of in vitro and in vivo assays.
| Assay | Test Substance | Result |
| Ames Test | Ticagrelor, AR-C124910XX | Negative |
| Mouse Lymphoma Assay | Ticagrelor, AR-C124910XX | Negative |
| Rat Micronucleus Test | Ticagrelor | Negative |
| Table 3: Genotoxicity Profile of Ticagrelor. |
Lifetime carcinogenicity studies in mice and rats showed no statistically significant differences in pre-terminal mortality between control and ticagrelor-treated groups. An increased incidence of uterine tumors was observed in rats, and further studies were conducted to investigate the underlying mechanism.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the effects of a test substance on vital functions.[5] For ticagrelor, these studies in rats revealed findings related to respiratory function, which were consistent with the clinically observed side effect of dyspnea.[5]
Preclinical Safety of Meglumine
Meglumine is generally regarded as a non-toxic material at the levels typically employed as a pharmaceutical excipient.[6]
Acute and Repeat-Dose Toxicology
The intraperitoneal LD50 of meglumine in mice is 1.68 g/kg.[7] Long-range safety studies of high-dose oral meglumine (18 to 75 mM in drinking water) in rats and mice showed no detrimental effects on longevity.[8][9] In these studies, there were also no adverse effects on heart function in mice up to 15 months of age.[8]
Developmental and Reproductive Toxicology
A study on meglumine antimoniate in rats showed that at high doses (300 mg SbV/(kg BW day)), there was evidence of embryolethality and reduced fetal weight.[10] The no-observed-adverse-effect level (NOAEL) for embryotoxicity was established at 75 mg SbV/(kg BW day).[10] It is important to note that these effects are associated with the antimony-containing salt of meglumine and may not be directly attributable to meglumine alone at typical excipient exposure levels.
Experimental Protocols
In Vivo Platelet Aggregation and Thrombosis Model (Dog)
The following is a representative workflow for an in vivo thrombosis model used in the preclinical evaluation of antiplatelet agents.
Figure 2: Experimental Workflow for an In Vivo Thrombosis Model.
Methodology:
-
Animal Preparation: Healthy adult dogs are anesthetized and instrumented for the measurement of cardiovascular parameters.
-
Baseline Measurements: Baseline hemodynamic parameters and platelet aggregation in response to ADP are measured.
-
Dosing: Animals are administered either ticagrelor or a vehicle control, typically via oral gavage.
-
Thrombosis Induction: A localized injury is induced in a coronary artery to stimulate thrombus formation.
-
Monitoring: Coronary blood flow is continuously monitored to assess the extent of thrombotic occlusion.
-
Blood Sampling: Blood samples are collected at various time points to perform ex vivo platelet aggregation studies.
-
Data Analysis: The effects of ticagrelor on thrombus formation and platelet aggregation are compared to the control group.
Conclusion
The preclinical data for ticagrelor demonstrate a potent and reversible antiplatelet effect, primarily through the inhibition of the P2Y12 receptor. Its pharmacokinetic profile is characterized by fecal elimination and the formation of an active metabolite. The toxicological evaluation has identified a generally favorable safety profile, with specific findings such as phospholipidosis in rats at high doses and a potential for respiratory effects. Meglumine, as a potential excipient, is considered safe at typical pharmaceutical concentrations. This comprehensive preclinical package has supported the clinical development and use of ticagrelor in the management of atherothrombotic events.
References
- 1. Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ticagrelor: from discovery to Phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmainform.com [pharmainform.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. phexcom.com [phexcom.com]
- 7. Meglumine - CD Formulation [formulationbio.com]
- 8. Preclinical study of the long-range safety and anti-inflammatory effects of high-dose oral meglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Developmental toxicity of meglumine antimoniate and transplacental transfer of antimony in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Estrogen Receptor Degraders (SERDs) represent a pivotal therapeutic strategy in the treatment of estrogen receptor-positive (ER+) breast cancer. By binding to the estrogen receptor and inducing its degradation, SERDs effectively abrogate ER-mediated signaling, a key driver of tumor growth.[1] Taragarestrant (D-0502) is a potent, orally bioavailable, nonsteroidal SERD that has demonstrated significant antitumor activity in preclinical models and is currently under clinical investigation.[2][3][4] Structurally similar to AZD9496, Taragarestrant belongs to a class of SERDs characterized by a tetrahydropyrido[3,4-b]indole core. This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of Taragarestrant and related SERDs, presenting key quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro activity and pharmacokinetic parameters of Taragarestrant and its close structural analog, AZD9496. This data provides a basis for understanding the potency and drug-like properties of this class of SERDs.
Table 1: In Vitro Biological Activity of Taragarestrant and AZD9496
| Compound | ERα Binding IC50 (nM) | MCF-7 Cell Proliferation IC50 (nM) | ERα Downregulation IC50 (nM) | ERα Antagonism IC50 (nM) | Reference |
| Taragarestrant (D4) | 46.4 | 2.07 | Not Reported | Not Reported | [1] |
| AZD9496 | 0.82 | Not Reported | 0.14 | 0.28 | [5] |
Table 2: Preclinical Pharmacokinetic Parameters of AZD9496
| Species | Oral Bioavailability (F%) |
| Rat | 63 |
| Mouse | 91 |
| Dog | 74 |
| Reference | [5] |
Structural-Activity Relationship (SAR) Analysis
The core of Taragarestrant and related SERDs is the tetrahydropyrido[3,4-b]indole scaffold. The SAR of this class of compounds is influenced by substitutions at several key positions, which modulate binding affinity, degradation capacity, and pharmacokinetic properties.
The dichlorophenyl group attached to the indole (B1671886) core plays a crucial role in the compound's activity. The acrylic acid side chain is a common feature in many oral SERDs and is important for their antagonistic and degradation-inducing properties. Modifications to this chain can impact potency and metabolic stability. The fluoro-methylpropyl group on the tetrahydropyridine (B1245486) ring also contributes significantly to the overall pharmacological profile.
Signaling Pathways
SERDs like Taragarestrant exert their primary effect by targeting the estrogen receptor for degradation, thereby inhibiting the transcription of estrogen-responsive genes. This action disrupts the core signaling pathway driving the proliferation of ER+ breast cancer cells.
Furthermore, the efficacy of SERDs is intertwined with other critical signaling pathways implicated in endocrine resistance, such as the PI3K/AKT/mTOR and MAPK/ERK pathways. Crosstalk between the ER pathway and these growth factor signaling cascades can lead to ligand-independent ER activation and reduced sensitivity to endocrine therapies.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the activity of SERDs like Taragarestrant.
ERα Degradation Assay (Western Blot)
This protocol describes the assessment of ERα protein degradation in breast cancer cells following treatment with a SERD.
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Culture ER+ breast cancer cells (e.g., MCF-7) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with a range of concentrations of the SERD (e.g., Taragarestrant) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ERα. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The intensity of the ERα band is normalized to the loading control to determine the extent of degradation.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Seeding:
-
Seed ER+ breast cancer cells (e.g., MCF-7) in a 96-well plate at a density that allows for logarithmic growth over the assay period.
-
-
Compound Treatment:
-
After cell adherence, treat the cells with a serial dilution of the SERD. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
ERα Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a compound to the estrogen receptor.
Methodology:
-
Reagents:
-
Recombinant human ERα protein.
-
A fluorescently labeled estrogen tracer (e.g., Fluormone ES2).
-
Assay buffer.
-
-
Assay Procedure:
-
In a microplate, combine the ERα protein and the fluorescent tracer.
-
Add a serial dilution of the test compound (e.g., Taragarestrant).
-
Incubate to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader. When the fluorescent tracer is bound to the larger ERα protein, it tumbles more slowly, resulting in high fluorescence polarization. When displaced by the test compound, the free tracer tumbles faster, leading to low fluorescence polarization.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the amount of tracer displaced by the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the tracer, is determined from the dose-response curve. This can be used to calculate the binding affinity (Ki).
-
Conclusion
Taragarestrant and its related analogs represent a promising class of oral SERDs with potent anti-proliferative and ER-degrading activities. The structural-activity relationships within the tetrahydropyrido[3,4-b]indole scaffold highlight the importance of specific chemical moieties in driving the desired pharmacological effects. A thorough understanding of their mechanism of action, including their impact on key signaling pathways, and the application of robust in vitro and in vivo assays are crucial for the continued development and clinical translation of this important class of anticancer agents.
References
Methodological & Application
Application Notes and Protocols for Taragarestrant Meglumine in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taragarestrant (B10854881) meglumine (B1676163), also known as D-0502, is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[1][2][3][4][5] As a nonsteroidal antiestrogen, it is under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[6][7] Taragarestrant binds to the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the ER protein. This action effectively blocks ER-mediated signaling pathways, thereby inhibiting the growth and survival of ER-expressing cancer cells. Preclinical studies have demonstrated its potent anti-tumor activity in various ER+ breast cancer cell lines and xenograft models.[1][2][3][4][5]
These application notes provide detailed protocols for the in vitro evaluation of taragarestrant meglumine in cell culture experiments, focusing on ER+ breast cancer cell lines such as MCF-7.
Mechanism of Action
Taragarestrant is a selective estrogen receptor degrader (SERD) that functions by directly binding to the estrogen receptor alpha (ERα). This binding event induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of ERα protein prevents its translocation to the nucleus, binding to estrogen response elements (EREs) on DNA, and the subsequent transcription of estrogen-responsive genes that promote cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the in vitro activity of taragarestrant (D-0502) and provide a comparison with other relevant SERDs.
Table 1: In Vitro Potency of Taragarestrant (D-0502)
| Cell Line | Assay | Endpoint | Value | Reference |
| MCF-7 | Cell Proliferation | IC50 | 2.07 nM | [3] |
| ES-2 | Fluorescent Polarization | IC50 | 46.4 nM | [3] |
Table 2: Comparative In Vitro Activity of Selected SERDs
| Compound | Cell Line | Assay | Endpoint | Value |
| Taragarestrant (D-0502) | MCF-7 | Cell Proliferation | IC50 | 2.07 nM |
| Fulvestrant | MCF-7 | ERα Degradation | DC50 | ~10 nM |
| Fulvestrant | T47D | Cell Proliferation | IC50 | ~0.1-1 nM |
| Giredestrant (GDC-9545) | MCF-7 | ERα Degradation | DC50 | 2.2 nM |
| Camizestrant (AZD9833) | MCF-7 | Cell Proliferation | IC50 | 0.4 nM |
Note: Data for comparative SERDs are compiled from various publicly available sources for illustrative purposes.
Experimental Protocols
General Cell Culture and Maintenance of ER+ Breast Cancer Cells (e.g., MCF-7)
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS, 1% penicillin-streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split) to a new flask containing fresh complete growth medium.
-
Incubate the new flask at 37°C and 5% CO2.
-
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest MCF-7 cells as described in the passaging protocol.
-
Count the cells and adjust the density to 5 x 10^4 cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well opaque-walled plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.01 nM to 1 µM. Include a vehicle control (DMSO at the highest concentration used for the drug dilutions, typically ≤0.1%).
-
Remove the medium from the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 5 days at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Protocol 2: Western Blotting for ERα Degradation
This protocol assesses the ability of this compound to induce the degradation of the ERα protein.
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for different time points (e.g., 4, 8, 12, 24 hours).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH, 1:5000 dilution) for 1 hour at room temperature or overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Express the results as a percentage of the vehicle-treated control.
-
Protocol 3: RT-qPCR for ER Target Gene Expression
This protocol measures the effect of this compound on the transcription of known ER target genes, such as pS2 (TFF1) and GREB1.
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) or vehicle control for 24 hours. In some experiments, co-treatment with 10 nM 17β-estradiol (E2) may be performed to assess the antagonistic activity.
-
-
RNA Extraction:
-
Wash the cells with PBS.
-
Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (pS2, GREB1) and a housekeeping gene (GAPDH or ACTB), and a SYBR Green or TaqMan master mix.
-
Perform qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method.
-
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Taragarestrant Meglumine in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taragarestrant (also known as D-0502) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antineoplastic activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2] It specifically targets and binds to the estrogen receptor (ER), inducing its degradation and thereby inhibiting ER-mediated signaling pathways that drive the growth and survival of ER-expressing cancer cells.[1] Preclinical studies have shown its efficacy in various ER+ breast cancer cell lines and xenograft models.[2] This document provides detailed application notes and protocols for the dosing and administration of Taragarestrant meglumine (B1676163) in mouse xenograft models, based on available data and established methodologies.
Data Presentation
While specific preclinical dosing details for Taragarestrant meglumine are not publicly available in full, the following tables represent a likely scenario based on typical oral SERD administration in xenograft models.
Table 1: this compound Dosing and Administration Summary
| Parameter | Details | Rationale / Reference |
| Drug | This compound (D-0502) | Orally bioavailable SERD[2][3] |
| Animal Model | Immunocompromised mice (e.g., Nude, SCID) with ER+ breast cancer xenografts (e.g., MCF-7) | Standard for studying ER+ breast cancer therapeutics. |
| Administration Route | Oral gavage | Taragarestrant is orally active.[2] |
| Dosage Range | 10 - 100 mg/kg | Representative range for oral small molecule inhibitors in mice. |
| Frequency | Once daily (QD) | Common for orally administered drugs in preclinical studies. |
| Vehicle | 0.5% Methylcellulose (B11928114) in sterile water, or other appropriate vehicle | Common vehicle for oral administration of hydrophobic compounds. |
| Treatment Duration | 21-28 days, or until tumor volume reaches predetermined endpoint | Typical duration for efficacy studies in xenograft models. |
Table 2: Example Experimental Groups for an Efficacy Study
| Group | Treatment | Dose | Route | Frequency | Number of Animals (n) |
| 1 | Vehicle Control | N/A | Oral Gavage | QD | 8-10 |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | Oral Gavage | QD | 8-10 |
| 3 | This compound | Mid Dose (e.g., 30 mg/kg) | Oral Gavage | QD | 8-10 |
| 4 | This compound | High Dose (e.g., 100 mg/kg) | Oral Gavage | QD | 8-10 |
| 5 | Positive Control (e.g., Fulvestrant) | Varies | Intramuscular | As per literature | 8-10 |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile, disposable oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Protocol:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg), the average weight of the mice, and the number of animals per group, calculate the total mass of the compound needed.
-
Prepare the vehicle: To prepare a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously. Heat the solution slightly to aid dissolution, then cool to room temperature.
-
Weigh the compound: Accurately weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare the dosing solution: Add the appropriate volume of the vehicle to the tube containing the this compound powder to achieve the desired final concentration.
-
Homogenize the suspension: Vortex the tube vigorously for 1-2 minutes to ensure a uniform suspension. If the compound is difficult to suspend, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Store the dosing solution: Prepare the dosing solution fresh daily. If short-term storage is necessary, keep the suspension at 4°C and protected from light. Re-vortex thoroughly before each administration.
Administration of this compound via Oral Gavage
Procedure:
-
Animal Handling: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Dose Preparation: Draw the appropriate volume of the this compound suspension into a 1 mL syringe fitted with a ball-tipped oral gavage needle. Ensure the suspension is well-mixed immediately before drawing it into the syringe.
-
Gavage Administration:
-
Insert the gavage needle into the side of the mouse's mouth, gently guiding it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is properly positioned in the esophagus, slowly dispense the contents of the syringe.
-
Carefully withdraw the needle.
-
-
Monitoring: After administration, monitor the mouse for any signs of distress, such as choking or difficulty breathing. Return the mouse to its cage and observe its behavior.
Mouse Xenograft Model Protocol (MCF-7 Example)
Materials:
-
MCF-7 breast cancer cells
-
Matrigel®
-
Female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old
-
Estrogen pellets (e.g., 0.72 mg, 60-day release)
-
Surgical tools for pellet implantation
-
Calipers for tumor measurement
Protocol:
-
Estrogen Supplementation: Aseptically implant a slow-release estrogen pellet subcutaneously in the dorsal flank of each mouse. This is crucial for the growth of estrogen-dependent MCF-7 cells. Allow the mice to recover for 2-3 days.
-
Cell Preparation: Culture MCF-7 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into the treatment groups outlined in Table 2.
-
Treatment Administration: Administer this compound or the vehicle control daily via oral gavage as described in Protocol 2.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: Workflow for a typical Taragarestrant mouse xenograft study.
References
Application Notes and Protocols for Western Blot Analysis of ER Degradation by Taragarestrant Meglumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taragarestrant (also known as D-0502) is a potent and orally bioavailable nonsteroidal selective estrogen receptor degrader (SERD).[1][2] In estrogen receptor-positive (ER+) breast cancer, the estrogen receptor alpha (ERα) is a key driver of tumor growth and proliferation. Taragarestrant specifically binds to the estrogen receptor, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome.[3] This targeted degradation of ERα effectively blocks downstream signaling pathways, inhibiting the growth and survival of ER-expressing cancer cells.[3] This application note provides a detailed protocol for the analysis of ERα degradation in response to Taragarestrant meglumine (B1676163) treatment in breast cancer cell lines using Western blotting.
Mechanism of Action
Taragarestrant meglumine exerts its anti-cancer effects by directly targeting and eliminating the ERα protein. Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, SERDs like Taragarestrant actively promote the degradation of the receptor itself.[3] This dual mechanism of antagonism and degradation offers a potential advantage in overcoming resistance to other endocrine therapies. The binding of Taragarestrant to ERα marks the receptor for ubiquitination, a process where ubiquitin molecules are attached to the target protein. This polyubiquitinated receptor is then recognized and degraded by the 26S proteasome, leading to a significant reduction in total ERα levels within the cell. This process effectively shuts down estrogen-dependent gene transcription and downstream signaling pathways that promote tumor growth.
Data Presentation
The following table summarizes the quantitative data on the efficacy of Taragarestrant in ER-positive breast cancer cells. This data is essential for designing experiments to evaluate ERα degradation.
| Parameter | Cell Line | Value | Assay |
| Antiproliferative Activity (IC50) | MCF-7 | 2.07 nM | CellTiter-Glo (5 days) |
| ERα Binding Affinity (IC50) | Full-length human ERα | 46.4 nM | Fluorescent polarization |
| ERα Degradation (DC50) | MCF-7 | Not explicitly quantified, but potent degradation observed at nanomolar concentrations. | Western Blot |
Note: Specific DC50 (concentration for 50% degradation) values for Taragarestrant are not publicly available. However, its potent antiproliferative activity suggests that significant ERα degradation occurs at low nanomolar concentrations. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the degradation of ERα in breast cancer cells treated with this compound. The human breast cancer cell line MCF-7 is a commonly used model for ER-positive breast cancer research.
Materials and Reagents
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-ERα antibody
-
Anti-β-actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Cell Culture and Treatment
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) group. For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 10 nM) and harvest at different time points (e.g., 0, 4, 8, 12, 24 hours).
Protein Extraction
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Normalize the protein concentrations of all samples.
-
Prepare the protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with a loading control antibody (β-actin or GAPDH) to ensure equal protein loading.
Data Analysis
-
Quantify the band intensities for ERα and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.
-
Express the ERα levels in the treated samples as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway of ER Degradation by this compound
Caption: Taragarestrant binds to ERα, leading to its ubiquitination and proteasomal degradation, thereby inhibiting ER-mediated gene transcription.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for quantifying ERα degradation using Western blot after Taragarestrant treatment.
References
Application Notes and Protocols: Cell Viability Assessment of Breast Cancer Cells Treated with Taragarestrant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taragarestrant (also known as D-0502) is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[1] It represents a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer, the most common subtype of the disease. Taragarestrant functions by directly binding to the estrogen receptor, inducing its degradation and thereby inhibiting ER-mediated signaling pathways that drive tumor growth. This application note provides detailed protocols for assessing the in vitro efficacy of Taragarestrant on breast cancer cell lines using MTT and XTT cell viability assays.
Mechanism of Action
Taragarestrant is a nonsteroidal SERD designed to overcome the limitations of previous endocrine therapies. Upon administration, it targets and binds to the estrogen receptor (ER), leading to a conformational change that results in the receptor's ubiquitination and subsequent degradation by the proteasome. This targeted degradation of the ER prevents the transcription of estrogen-responsive genes that are critical for the proliferation and survival of ER+ breast cancer cells. Preclinical studies have demonstrated that Taragarestrant exhibits potent antitumor activity in various ER+ breast cancer cell lines and xenograft models.[1]
Data Presentation: Anti-proliferative Activity of Taragarestrant
While extensive quantitative data from cell viability assays for Taragarestrant is not widely published, preclinical data indicates its potent anti-proliferative effects in ER+ breast cancer cell lines. The following table summarizes the available data for a closely related compound, likely from the same development program, and provides a representative outlook on the expected potency of Taragarestrant.
| Cell Line | Receptor Status | Compound | Assay Type | IC50 (nM) |
| MCF-7 | ER+/PR+/HER2- | D4 (Taragarestrant analog) | Proliferation Assay | 2.07 |
Note: The IC50 value presented is for a compound designated as "D4" in a preclinical study, which is understood to be a developmental precursor or analog of Taragarestrant (D-0502). This data is provided as a representative measure of the high potency expected from Taragarestrant.
Signaling Pathway
The estrogen receptor signaling pathway plays a central role in the growth of ER+ breast cancer. The binding of estradiol (B170435) to the estrogen receptor triggers a cascade of events leading to cell proliferation. Taragarestrant intervenes in this pathway by inducing the degradation of the estrogen receptor, thus blocking downstream signaling.
Caption: Taragarestrant binds to the estrogen receptor, leading to its degradation and inhibiting downstream signaling for cell proliferation.
Experimental Workflow
The following diagram outlines the general workflow for conducting a cell viability assay (MTT or XTT) to assess the effect of Taragarestrant on breast cancer cells.
Caption: General workflow for assessing cell viability using MTT or XTT assays.
Experimental Protocols
Materials
-
ER+ breast cancer cell lines (e.g., MCF-7, T-47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Taragarestrant (D-0502)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Phenazine methosulfate (PMS) or other electron coupling agent for XTT
-
Solubilization solution for MTT (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Protocol 1: MTT Assay
-
Cell Seeding:
-
Harvest logarithmically growing breast cancer cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Taragarestrant in DMSO.
-
Create a serial dilution of Taragarestrant in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Taragarestrant. Include wells with vehicle control (medium with 0.1% DMSO) and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: XTT Assay
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT reagent and the electron-coupling agent according to the manufacturer's instructions.
-
After the treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
-
Incubation and Absorbance Measurement:
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2. The incubation time may need to be optimized based on the cell line's metabolic activity.
-
Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract the background absorbance.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.
-
Calculation of Cell Viability: Express the viability of treated cells as a percentage of the vehicle-treated control cells using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the Taragarestrant concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the drug that inhibits cell viability by 50%.
Conclusion
The MTT and XTT assays are reliable and straightforward methods for evaluating the in vitro efficacy of Taragarestrant on ER+ breast cancer cell lines. These protocols provide a framework for researchers to assess the anti-proliferative activity of this promising SERD and to further investigate its therapeutic potential in the treatment of estrogen receptor-positive breast cancer.
References
Taragarestrant meglumine in combination with palbociclib experimental design
Application Notes:
Title: Preclinical Evaluation of Taragarestrant (B10854881) Meglumine (B1676163) in Combination with Palbociclib (B1678290) for the Treatment of ER+/HER2- Breast Cancer
Introduction: Estrogen receptor-positive (ER+), HER2-negative (HER2-) breast cancer is the most common subtype, and endocrine therapy remains a cornerstone of its treatment. However, resistance to these therapies is a significant clinical challenge. The ER signaling pathway plays a crucial role in the proliferation of these cancer cells, partly by driving the expression of Cyclin D1, which in turn activates cyclin-dependent kinases 4 and 6 (CDK4/6). This activation leads to the phosphorylation of the retinoblastoma protein (Rb), promoting cell cycle progression from the G1 to the S phase.[1][2][3]
Taragarestrant (D-0502) is a potent and orally bioavailable selective estrogen receptor degrader (SERD) that targets and induces the degradation of the estrogen receptor.[4][5][6] Palbociclib is a selective inhibitor of CDK4 and CDK6, which has been shown to effectively block G1-S phase transition and reduce the growth of ER-positive breast cancer cell lines.[1][7] The combination of a SERD with a CDK4/6 inhibitor offers a dual-pronged attack on this critical signaling pathway, with the potential for synergistic anti-tumor activity. This hypothesis is supported by preclinical and clinical studies showing the efficacy of combining endocrine therapies with CDK4/6 inhibitors.[8][9][10] A phase I clinical trial has evaluated taragarestrant in combination with palbociclib in patients with ER+/HER2- advanced or metastatic breast cancer.[6]
These application notes provide a comprehensive experimental design and detailed protocols for the preclinical evaluation of the combination of taragarestrant meglumine and palbociclib in ER+/HER2- breast cancer models.
Rationale for Combination Therapy
The diagram below illustrates the signaling pathway targeted by taragarestrant and palbociclib. Estrogen binding to its receptor (ER) promotes the transcription of genes like Cyclin D. Cyclin D then complexes with CDK4/6 to phosphorylate Rb, releasing the E2F transcription factor and allowing the cell cycle to proceed. Taragarestrant degrades the ER, while palbociclib directly inhibits CDK4/6, providing a vertical, dual-blockade of this key proliferative pathway.
Experimental Design and Workflow
A structured approach from in vitro to in vivo studies is recommended to thoroughly evaluate the combination therapy. The workflow ensures a logical progression from assessing cellular response and synergy to confirming efficacy in a more complex biological system.
References
- 1. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 2. Palbociclib - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. Taragarestrant - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Efficacy of SERD/SERM Hybrid-CDK4/6 inhibitor combinations in models of endocrine therapy resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of SERD/SERM Hybrid-CDK4/6 Inhibitor Combinations in Models of Endocrine Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Application Notes & Protocols: Establishing and Characterizing Tamoxifen-Resistant ER+ Breast Cancer Cell Lines
Introduction
A significant portion of breast cancers are estrogen receptor-positive (ER+), and endocrine therapies like tamoxifen (B1202) are a cornerstone of treatment. Tamoxifen, a selective estrogen receptor modulator (SERM), competitively blocks the estrogen receptor, thereby inhibiting estrogen-dependent tumor growth.[1] However, a major clinical challenge is the development of resistance, which can be either de novo (intrinsic) or acquired after an initial period of successful treatment.[2][3] The evolution of acquired resistance involves complex molecular alterations that allow cancer cells to survive and proliferate despite ongoing therapy.[4] To investigate these mechanisms and develop novel therapeutic strategies, robust in vitro models of tamoxifen-resistant ER+ breast cancer are indispensable.
These application notes provide detailed protocols for generating tamoxifen-resistant (TamR) cell lines from parental ER+ cell lines (e.g., MCF-7, T47D) through long-term drug exposure. Additionally, we describe standard methodologies for characterizing the resistant phenotype and summarize the key signaling pathways implicated in resistance.
Experimental Protocols
Protocol 1: Generation of Tamoxifen-Resistant (TamR) Breast Cancer Cell Lines
This protocol details the method of generating tamoxifen-resistant cell lines by continuous, long-term exposure to 4-hydroxytamoxifen (B85900) (4-OHT), the active metabolite of tamoxifen.[4][5] The process involves gradually increasing drug concentration to select for a resistant population.
Materials:
-
Parental ER+ breast cancer cell lines (e.g., MCF-7, T47D).
-
Growth Medium: Phenol (B47542) red-free Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640.
-
Charcoal-stripped fetal bovine serum (CS-FBS).
-
Penicillin-Streptomycin solution.
-
4-hydroxytamoxifen (4-OHT) stock solution (e.g., 1 mM in ethanol).
-
Trypsin-EDTA solution.
-
Sterile cell culture flasks (T-25, T-75), plates, and pipettes.
-
Ethanol (as a vehicle control).
Procedure:
-
Initial Culture: Culture parental cells in their recommended growth medium (e.g., phenol red-free DMEM supplemented with 10% CS-FBS and 1% Penicillin-Streptomycin). The use of phenol red-free medium and charcoal-stripped serum is critical to eliminate external estrogenic activity.[6]
-
Initiation of Treatment: Seed parental cells in T-25 flasks. Once they reach 50-60% confluency, replace the medium with fresh medium containing a low concentration of 4-OHT (e.g., 100 nM). Culture a parallel flask with a vehicle control (0.1% ethanol).
-
Dose Escalation: Over a period of 6 to 12 months, gradually increase the concentration of 4-OHT.[4][7] A typical dose-escalation strategy might be 100 nM → 500 nM → 1 µM.
-
Observation and Maintenance: Initially, significant cell death is expected. The surviving cells that repopulate the flask are the foundation of the resistant line.[7] Change the medium every 3-4 days and passage the cells when they reach 80-90% confluency. Maintain the cells in a constant, selective pressure of 1 µM 4-OHT.[6]
-
Establishing a Stable Line: A cell line is considered stably resistant when it exhibits a consistent growth rate in the presence of 1 µM 4-OHT, comparable to the parental cells grown without the drug.[8]
-
Cryopreservation: Once established, expand the TamR cell population and cryopreserve vials at different passage numbers to ensure a consistent stock.
Protocol 2: Characterization of the Resistant Phenotype
Once a TamR line is established, it is crucial to confirm its resistance and characterize its phenotype compared to the parental, sensitive line.
2.1 Assessment of Tamoxifen Sensitivity (Cell Viability Assay)
-
Principle: To quantify the degree of resistance by determining the half-maximal inhibitory concentration (IC50) of 4-OHT.
-
Method:
-
Seed both parental and TamR cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 4-OHT (e.g., 0.01 µM to 20 µM) for 72-96 hours.
-
Assess cell viability using a colorimetric assay such as MTT or CCK-8.[9]
-
Plot the dose-response curve and calculate the IC50 value for each cell line. A significant increase in the IC50 for the TamR line confirms resistance.
-
2.2 Analysis of Protein Expression (Western Blot)
-
Principle: To investigate changes in the expression and activation (phosphorylation) of proteins in key signaling pathways.
-
Method:
-
Prepare whole-cell lysates from both parental and TamR cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., ERα, HER2, EGFR, p-Akt, p-ERK, Vimentin, E-cadherin) and a loading control (e.g., β-actin or GAPDH).[1][9]
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2.3 Evaluation of Migratory and Invasive Potential (Transwell Assay)
-
Principle: To determine if the acquisition of tamoxifen resistance is associated with an increase in metastatic potential, a common phenotypic change.[9]
-
Method:
-
For migration assays, use Transwell inserts with an 8 µm pore size. For invasion assays, coat the inserts with a layer of Matrigel.
-
Seed parental and TamR cells in the upper chamber in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated cells from the top of the insert. Fix and stain the cells that have migrated/invaded to the bottom surface of the membrane.
-
Count the stained cells under a microscope. An increased number of migrated/invaded cells in the TamR line indicates a more aggressive phenotype.[9]
-
Data Presentation
Quantitative data from characterization experiments should be presented clearly for comparison.
Table 1: Representative Comparative IC50 Values for 4-Hydroxytamoxifen (4-OHT)
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
|---|---|---|---|---|
| MCF-7 | 0.5 | 3.8 | 7.6 | [5] |
| T47D | 0.75 | 4.0 | 5.3 | [5] |
| MCF-7 | ~1.0 | >10 | >10 |[4][10] |
Note: IC50 values are highly dependent on specific experimental conditions, such as cell seeding density and duration of drug exposure.
Table 2: Commonly Observed Changes in Protein Expression in TamR Cell Lines
| Protein | Change in TamR Cells | Implication | Reference(s) |
|---|---|---|---|
| ERα | Often decreased or lost | Loss of direct drug target | [9][11] |
| HER2/EGFR | Upregulated/Activated | Activation of bypass signaling pathways | [1][12] |
| p-Akt / p-ERK | Increased | Pro-survival and proliferative signaling | [10][12] |
| Vimentin | Upregulated | Epithelial-to-Mesenchymal Transition (EMT) | [9] |
| E-cadherin | Downregulated | EMT, increased motility |[9] |
Molecular Mechanisms and Signaling Pathways
Acquired tamoxifen resistance is multifactorial, often involving a shift from estrogen-dependent signaling to reliance on growth factor receptor pathways.[2]
In sensitive cells, tamoxifen binds to ERα, blocking the transcription of estrogen-responsive genes required for proliferation. However, in resistant cells, several mechanisms can bypass this blockade:
-
Growth Factor Receptor Upregulation: TamR cells often exhibit increased expression and activation of receptor tyrosine kinases (RTKs) like EGFR and HER2.[1][12]
-
ERα-RTK Crosstalk: Activated RTKs can trigger downstream kinase cascades, such as the PI3K/Akt and MAPK/ERK pathways. These kinases can then phosphorylate ERα at specific sites (e.g., Ser118, Ser167), leading to its ligand-independent activation.[13][14] This turns tamoxifen from an antagonist into an agonist, promoting cell growth.[13]
-
Loss of ERα Expression: Some resistant models demonstrate a complete loss of ERα, rendering the cells independent of estrogen signaling and thus insensitive to tamoxifen.[9][11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Proteomic analysis of acquired tamoxifen resistance in MCF-7 cells reveals expression signatures associated with enhanced migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Characterisation of a tamoxifen-resistant variant of the ZR-75-1 human breast cancer cell line (ZR-75-9a1) and ability of the resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathways to Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Molecular Analysis of Acquired Tamoxifen Resistance in Breast Cancer Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of Taragarestrant Meglumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taragarestrant (also known as D-0502) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1][2] It is under development for the treatment of estrogen receptor-positive (ER+) breast cancer.[3] As a SERD, Taragarestrant specifically targets, binds to, and induces the degradation of the estrogen receptor (ER), thereby inhibiting ER-mediated signaling pathways that drive the growth and survival of ER-expressing cancer cells. Preclinical studies in various ER+ breast cancer cell lines and xenograft models have demonstrated its potent anti-tumor activity.[1][2] Furthermore, drug metabolism and pharmacokinetic (PK) studies have indicated that Taragarestrant exhibits a superior PK profile, making it suitable for clinical development.[1][2]
These application notes provide a detailed overview of the preclinical pharmacokinetic analysis of Taragarestrant meglumine (B1676163), including representative data, experimental protocols, and relevant biological pathways.
Data Presentation
Due to the proprietary nature of early drug development, specific quantitative pharmacokinetic parameters for Taragarestrant meglumine in preclinical models are not publicly available. The following tables present representative pharmacokinetic data for a hypothetical oral SERD with properties similar to those described for Taragarestrant, for illustrative purposes. These values are based on typical findings for orally bioavailable small molecules in rodents.
Table 1: Representative Pharmacokinetic Parameters of an Oral SERD in Female Sprague-Dawley Rats Following a Single Oral Dose.
| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | 850 | 2500 | 7800 |
| Tmax (h) | 2.0 | 4.0 | 4.0 |
| AUC (0-t) (ng·h/mL) | 6800 | 23000 | 85000 |
| AUC (0-inf) (ng·h/mL) | 7100 | 24500 | 89000 |
| t½ (h) | 8.5 | 9.2 | 9.8 |
| Oral Bioavailability (%) | 45 | - | - |
Table 2: Representative Pharmacokinetic Parameters of an Oral SERD in Female BALB/c Mice Following a Single Oral Dose.
| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | 1200 | 3500 | 11000 |
| Tmax (h) | 1.0 | 2.0 | 2.0 |
| AUC (0-t) (ng·h/mL) | 4800 | 15000 | 52000 |
| AUC (0-inf) (ng·h/mL) | 5100 | 16200 | 55000 |
| t½ (h) | 6.2 | 6.8 | 7.5 |
| Oral Bioavailability (%) | 55 | - | - |
Signaling Pathway
The primary mechanism of action of Taragarestrant is the degradation of the estrogen receptor, which disrupts downstream signaling pathways crucial for the proliferation of ER+ breast cancer cells.
References
Application Notes and Protocols for the Use of Taragarestrant Meglumine in Patient-Derived Xenograft (PDX) Models
For Research Use Only
Introduction
Taragarestrant meglumine (B1676163), also known as D-0502, is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[1][2] It has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer, including patient-derived xenograft (PDX) models, which are known to closely recapitulate the heterogeneity and therapeutic responses of human tumors.[3][4] These application notes provide a comprehensive overview of the use of Taragarestrant meglumine in ER+ breast cancer PDX models, including detailed experimental protocols and a summary of preclinical efficacy data. Taragarestrant targets and binds to the estrogen receptor, inducing a conformational change that leads to its degradation, thereby inhibiting ER-mediated signaling and the growth of ER-expressing cancer cells.[1]
Data Presentation
Preclinical studies have demonstrated the potent in vivo efficacy of Taragarestrant (D-0502) in both cell line-derived and patient-derived xenograft models of ER+ breast cancer. The following tables summarize the key findings from a study presented at the American Association for Cancer Research (AACR) Annual Meeting in 2018.[1][3]
Table 1: Comparative Antitumor Activity of Taragarestrant (D-0502) in an MCF-7 Xenograft Model [1]
| Compound | Efficacy |
| Taragarestrant (D-0502) | More potent antitumor activity |
| GDC-0810 | Less potent than D-0502 |
| AZD9496 | Less potent than D-0502 |
| Fulvestrant | Less potent than D-0502 |
Table 2: Antitumor Activity of Taragarestrant (D-0502) in an ESR-1 Mutated (Y537S) Patient-Derived Xenograft (PDX) Model [3]
| Treatment Group | Observed Outcome |
| Taragarestrant (D-0502) Monotherapy | Potent tumor growth inhibition |
| Taragarestrant (D-0502) + Palbociclib | Further tumor growth inhibition or regression |
Experimental Protocols
The following protocols provide a general framework for the establishment and use of ER+ breast cancer PDX models for evaluating the efficacy of this compound.
Protocol 1: Establishment of an ER+ Breast Cancer PDX Model
1. Patient Tumor Tissue Acquisition:
- Obtain fresh tumor tissue from a consenting patient with ER+ breast cancer under institutional review board (IRB) approval.
- Collect tissue in a sterile container with transport medium (e.g., DMEM/F-12 with antibiotics) on ice and process within 2-4 hours of collection.
2. Tumor Processing:
- In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) to remove blood and necrotic tissue.
- Mince the tumor into small fragments (approximately 2-3 mm³).
3. Implantation into Immunodeficient Mice:
- Use severely immunodeficient mice, such as NOD/SCID gamma (NSG) or similar strains, aged 6-8 weeks.
- Anesthetize the mouse using an approved protocol (e.g., isoflurane (B1672236) inhalation).
- Make a small incision in the skin over the flank or mammary fat pad.
- Create a subcutaneous pocket using blunt dissection.
- Implant one to two tumor fragments into the pocket.
- Close the incision with surgical clips or sutures.
- For ER+ tumors, it is often necessary to supplement with estrogen. Implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously on the contralateral side of the tumor implant.
4. Tumor Growth Monitoring and Passaging:
- Monitor mice twice weekly for tumor formation and growth.
- Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²)/2.
- When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.
- A portion of the tumor can be cryopreserved for future use, fixed for histological analysis, or processed for the next passage (P1) by repeating steps 2 and 3. A stable PDX line is typically established after 2-3 successful passages.
Protocol 2: In Vivo Efficacy Study of this compound in an Established PDX Model
1. Cohort Formation:
- Once a stable ER+ PDX line is established, expand the model to generate a cohort of tumor-bearing mice.
- When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
2. Dosing and Administration:
- Vehicle Control Group: Administer the vehicle solution used to formulate this compound. The specific vehicle will depend on the formulation (e.g., 0.5% methylcellulose).
- This compound Monotherapy Group: Based on preclinical studies, Taragarestrant (D-0502) is orally bioavailable.[1] A potential starting dose for efficacy studies could be in the range of 10-50 mg/kg, administered daily by oral gavage. Dose-ranging studies are recommended to determine the optimal therapeutic dose.
- This compound + Palbociclib Combination Group: Administer this compound as in the monotherapy group. Palbociclib is typically administered orally at doses ranging from 50-100 mg/kg daily.
3. Monitoring and Endpoints:
- Measure tumor volume and body weight twice weekly.
- Monitor the general health and behavior of the mice daily.
- The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
- At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), euthanize the mice.
- Collect tumors for pharmacodynamic (PD) analysis, such as Western blotting or immunohistochemistry (IHC) to assess ER protein levels, and for histological and molecular characterization.
Mandatory Visualizations
Caption: Mechanism of action of Taragarestrant as a SERD.
Caption: Experimental workflow for PDX model establishment and drug efficacy testing.
References
Application Notes and Protocols: Immunohistochemical Analysis of ERα Levels Following Taragarestrant Treatment In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taragarestrant (D-0502) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader/downregulator (SERD) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] Its mechanism of action involves specifically binding to the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the ER protein.[2] This action prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[2] Taragarestrant has demonstrated potent anti-tumor activity in various ER+ breast cancer cell lines and xenograft models.[1][4]
These application notes provide a detailed protocol for the immunohistochemical (IHC) assessment of estrogen receptor alpha (ERα) levels in formalin-fixed, paraffin-embedded (FFPE) tissue samples from in vivo studies evaluating Taragarestrant.
Data Presentation
While preclinical studies have shown that Taragarestrant exhibits potent activity in ER+ breast cancer xenograft models, specific quantitative data from immunohistochemistry (IHC) on ERα protein levels following in vivo treatment was not publicly available in the reviewed literature.[1][4] The following table is provided as a template for researchers to present their quantitative data upon completion of the described protocol.
Table 1: Quantitative Analysis of ERα Expression Following Taragarestrant Treatment in vivo
| Treatment Group | Dose | Duration of Treatment | Mean Allred Score (± SD) | Mean H-Score (± SD) | Percent Change in ERα Expression vs. Vehicle |
| Vehicle Control | - | - | Data to be filled | Data to be filled | - |
| Taragarestrant | e.g., X mg/kg | e.g., Y days | Data to be filled | Data to be filled | Data to be filled |
| Taragarestrant | e.g., Z mg/kg | e.g., Y days | Data to be filled | Data to be filled | Data to be filled |
| Positive Control (e.g., Fulvestrant) | e.g., A mg/kg | e.g., Y days | Data to be filled | Data to be filled | Data to be filled |
SD: Standard Deviation
Signaling Pathway and Experimental Workflow
Taragarestrant Mechanism of Action
The following diagram illustrates the mechanism by which Taragarestrant, a selective estrogen receptor degrader (SERD), targets and promotes the degradation of ERα.
Caption: Taragarestrant binds to ERα, inducing its degradation via the proteasome pathway.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry protocol for assessing ERα levels in FFPE tissues.
Caption: Workflow for ERα immunohistochemical staining and analysis.
Experimental Protocols
Detailed Protocol for ERα Immunohistochemistry in FFPE Breast Cancer Tissue
This protocol is synthesized from standard procedures for immunohistochemical staining of formalin-fixed, paraffin-embedded tissues.[5][6][7][8]
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, 10 mM, pH 6.0)
-
Hydrogen Peroxide (3%) in methanol (B129727)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary Antibody: Rabbit monoclonal anti-ERα antibody
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for antigen retrieval
-
Light microscope
2. Deparaffinization and Rehydration
-
Bake slides in an oven at 60°C for 30-60 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
3. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER) is recommended for ERα.
-
Pre-heat the antigen retrieval buffer in a microwave, pressure cooker, or water bath to 95-100°C.
-
Immerse the slides in the pre-heated buffer.
-
Heat for 20-30 minutes. Do not allow the buffer to boil dry.
-
Remove the container from the heat source and allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in deionized water, followed by a wash in PBS for 5 minutes.
4. Peroxidase Blocking
-
Immerse slides in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with PBS three times for 5 minutes each.
5. Blocking Non-Specific Binding
-
Wipe excess buffer from around the tissue sections.
-
Apply blocking buffer (e.g., 10% normal goat serum) to cover the tissue sections.
-
Incubate for 1 hour at room temperature in a humidified chamber.
6. Primary Antibody Incubation
-
Drain the blocking buffer from the slides without washing.
-
Dilute the primary anti-ERα antibody to its optimal concentration in blocking buffer.
-
Apply the diluted primary antibody to the tissue sections.
-
Incubate overnight at 4°C in a humidified chamber.
7. Secondary Antibody Incubation
-
Rinse slides with PBS three times for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
8. Detection
-
Rinse slides with PBS three times for 5 minutes each.
-
Prepare the DAB chromogen solution according to the manufacturer's kit instructions.
-
Apply the DAB solution to the tissue sections and incubate for 5-10 minutes, or until the desired brown color intensity is reached (monitor under a microscope).
-
Stop the reaction by immersing the slides in deionized water.
9. Counterstaining
-
Immerse slides in hematoxylin for 30-60 seconds.
-
"Blue" the sections by rinsing in running tap water for 5 minutes.
10. Dehydration and Mounting
-
Dehydrate the sections through graded alcohols: 70% ethanol (1 min), 95% ethanol (1 min), two changes of 100% ethanol (1 min each).
-
Clear in two changes of xylene for 2 minutes each.
-
Apply a coverslip using a permanent mounting medium.
11. Analysis and Scoring
-
ERα staining is localized to the nucleus.
-
Allred Score: This score is a sum of the Proportion Score and the Intensity Score.[9][10][11]
-
Proportion Score (PS): Estimates the proportion of tumor cells with positive nuclear staining.
-
0: 0%
-
1: <1%
-
2: 1-10%
-
3: 11-33%
-
4: 34-66%
-
5: >67%
-
-
Intensity Score (IS): Estimates the average staining intensity of the positive cells.
-
0: None
-
1: Weak
-
2: Intermediate
-
3: Strong
-
-
Total Score (TS) = PS + IS. A score of 3-8 is generally considered positive.[10][12]
-
-
H-Score: This score provides a continuous scale of expression.[12]
-
H-Score = Σ [Intensity x Percentage of cells at that intensity] = (1 x % of weakly stained cells) + (2 x % of moderately stained cells) + (3 x % of strongly stained cells).
-
The final score ranges from 0 to 300.
-
For each tissue sample, at least two independent observers should score the slides, and any discrepancies should be resolved by consensus or by a third observer. Digital image analysis software can also be used for a more objective quantification.[10]
References
- 1. Taragarestrant - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 7. nordicbiosite.com [nordicbiosite.com]
- 8. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 9. jcdr.net [jcdr.net]
- 10. mdpi.com [mdpi.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. iccr-cancer.org [iccr-cancer.org]
Troubleshooting & Optimization
Technical Support Center: Taragarestrant Meglumine Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of Taragarestrant meglumine (B1676163) in aqueous buffers for various assays.
Frequently Asked Questions (FAQs)
Q1: What is Taragarestrant meglumine and why is its solubility in aqueous buffers a concern?
Taragarestrant is an orally available, nonsteroidal selective estrogen receptor degrader (SERD) with potential antineoplastic activity.[1] Like many small molecule drugs, Taragarestrant is hydrophobic, which can lead to low aqueous solubility.[2] The meglumine salt form is utilized to improve its solubility and bioavailability.[3][4] However, achieving a sufficient and stable concentration in aqueous buffers for in vitro assays can still be challenging. Poor solubility can lead to compound precipitation, which can cause inaccurate and unreliable assay results, including underestimated potency and toxicity.[5][6]
Q2: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?
Several techniques can be employed to enhance the solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modifications.[6]
-
Physical Modifications: These include particle size reduction (micronization or nanosuspension) and modification of the crystal habit (using amorphous forms or co-crystals).[7][8]
-
Chemical Modifications: These involve strategies like pH adjustment, the use of co-solvents, complexation (e.g., with cyclodextrins), and the use of surfactants to form micelles.[2][7][9]
For laboratory-scale in vitro assays, the most practical approaches are typically pH adjustment, the use of co-solvents, and the addition of solubilizing excipients like cyclodextrins or surfactants.
Q3: How does pH affect the solubility of this compound?
The solubility of ionizable compounds is highly dependent on the pH of the solution.[10] Taragarestrant is a weakly acidic compound.[9] Therefore, its solubility is expected to increase in buffers with a pH above its pKa, where it will be in its more soluble ionized form. Conversely, in acidic buffers below its pKa, the compound will be in its less soluble, unionized form. When preparing assay buffers, it is crucial to measure and adjust the final pH after all components, including the compound stock solution, have been added.[11]
Q4: Can I use organic solvents to dissolve this compound for my aqueous assay?
Yes, this is a common and often necessary practice for poorly soluble compounds. A concentrated stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[5][6] This stock solution is then diluted into the aqueous assay buffer to reach the final desired concentration. It is important to keep the final concentration of the organic solvent in the assay as low as possible (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or toxicity to cells.[12]
Q5: What are co-solvents and how can they help?
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar compounds.[7] For in vitro assays, common co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol. These can be particularly useful for creating formulations for in vivo studies and can sometimes be adapted for in vitro use at low concentrations.[13]
Troubleshooting Guide
Issue: Compound Precipitation Observed in Assay Wells
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Intrinsic Aqueous Solubility | The compound's solubility limit in the aqueous buffer has been exceeded. |
| * Decrease Final Concentration: If possible, lower the final concentration of this compound in the assay. | |
| * Increase Solubilizing Agents: Consider adding a low percentage of a surfactant (e.g., Tween-80, Polysorbate 80) or a cyclodextrin (B1172386) (e.g., SBE-β-CD) to the assay buffer.[7][13] | |
| pH of the Assay Buffer | The pH of the buffer may not be optimal for keeping the compound in solution. |
| * Adjust Buffer pH: Since Taragarestrant is a weak acid, increasing the pH of the buffer may improve its solubility.[9] Experiment with a range of physiologically relevant pH values (e.g., 7.2, 7.4, 7.6). | |
| High Final Concentration of Organic Solvent from Stock Solution | The addition of the compound stock (e.g., in DMSO) to the aqueous buffer can cause it to precipitate out of solution. |
| * Reduce Stock Concentration: Prepare a more dilute stock solution in the organic solvent to minimize the volume added to the aqueous buffer. | |
| * Optimize Dilution Method: When diluting the stock, add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation. | |
| Buffer Composition and Ionic Strength | Certain buffer salts or high ionic strength can decrease the solubility of organic compounds (salting-out effect). |
| * Test Different Buffers: Compare the solubility in different buffer systems (e.g., Phosphate vs. TRIS). | |
| * Adjust Ionic Strength: If possible, try reducing the salt concentration of the buffer. | |
| Temperature Effects | Solubility can be temperature-dependent. Assays performed at different temperatures (e.g., room temperature vs. 37°C) may show different solubility profiles. |
| * Equilibrate Solutions: Ensure all solutions are at the assay temperature before mixing. | |
| * Check for Temperature-Dependent Precipitation: Observe if precipitation occurs upon changes in temperature. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffers
This protocol provides a general method for determining the kinetic solubility of this compound, which is suitable for initial screening.[5][6][10]
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
-
Preparation of Assay Plates:
-
Add 198 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), TRIS-HCl) at various pH values (e.g., 6.8, 7.4, 8.0) to the wells of a 96-well plate.
-
-
Compound Addition:
-
Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Prepare a serial dilution series if a range of concentrations is to be tested.
-
-
Incubation:
-
Seal the plate and incubate at room temperature (or 37°C, depending on the assay conditions) for 1-2 hours with shaking.
-
-
Detection of Precipitation:
-
Visually inspect the wells for any precipitate.
-
For a more quantitative assessment, measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
-
Quantification of Soluble Compound (Optional):
-
Filter the solutions through a solubility filter plate.
-
Analyze the concentration of the compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.
-
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining the equilibrium solubility of a compound.[11]
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound powder to a vial containing the desired aqueous buffer.
-
-
Equilibration:
-
Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the solution to stand for a short period to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC).
-
Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Data Summary
The following table summarizes common approaches to improve the solubility of this compound for in vitro assays. The exact quantitative improvement will be compound and buffer-specific and must be determined empirically.
| Method | Description | Typical Concentration/Range | Considerations |
| pH Adjustment | Increasing the pH of the buffer for a weakly acidic compound. | pH > pKa of the compound | Ensure the pH is compatible with the assay and does not affect the biological target. |
| Co-solvents | Using water-miscible organic solvents. | e.g., <5% PEG, Propylene Glycol | High concentrations can be toxic to cells and may interfere with the assay. |
| Surfactants | Using non-ionic surfactants to form micelles that encapsulate the compound. | e.g., 0.01-0.1% Tween-80 or Polysorbate 80 | Can interfere with some biological assays and may need to be carefully controlled. |
| Cyclodextrins | Using cyclic oligosaccharides to form inclusion complexes. | e.g., 1-10 mM SBE-β-CD | Can sometimes affect compound activity by altering the free concentration. |
A commercial supplier suggests the following formulations for achieving a concentration of ≥ 2.08 mg/mL, which may be adaptable for some in vitro applications with careful consideration of excipient compatibility[7]:
| Formulation Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Formulation Component | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Visualizations
Caption: Workflow for Kinetic Solubility Assessment.
Caption: Troubleshooting Logic for Compound Precipitation.
Caption: Mechanism of Action for Taragarestrant.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. bosterbio.com [bosterbio.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 10. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. who.int [who.int]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting inconsistent results in Taragarestrant meglumine experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Taragarestrant meglumine (B1676163). Taragarestrant is an orally available selective estrogen receptor degrader (SERD) used in the research of estrogen receptor-positive (ER+) breast cancer.[1][2][3] As a SERD, its primary mechanism of action is to bind to the estrogen receptor (ER), leading to its degradation and thereby inhibiting ER-mediated signaling pathways that drive the growth of cancer cells.[2][4]
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent results in experiments involving Taragarestrant.
Issue 1: High Variability in IC50 Values Between Experiments
Question: We are performing cell viability assays (e.g., MTT or CellTiter-Glo) with Taragarestrant on MCF-7 cells, and our calculated IC50 values are inconsistent across different experimental runs. What could be the cause?
Answer: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several sources of variability.[5] Here are the primary factors to investigate:
-
Cell Culture Conditions:
-
Cell Passage Number: Cells at high passage numbers can undergo phenotypic and genotypic drift, altering their response to drugs. It is recommended to use cells within a consistent and low passage number range for all experiments.
-
Cell Confluency: Seeding density and confluency at the time of treatment can significantly impact results. Ensure that cells are in the logarithmic growth phase and at a consistent confluency (typically 50-70%) when Taragarestrant is added.[6]
-
Media Components: Variations in serum batches or phenol (B47542) red concentrations can affect cell growth and compound activity. Use the same batch of fetal bovine serum (FBS) for a set of experiments and consider using phenol red-free media, as it can have weak estrogenic effects.
-
-
Compound Handling:
-
Solubility and Stability: Ensure Taragarestrant meglumine is fully dissolved in the recommended solvent (e.g., DMSO) and that stock solutions are stored correctly (typically at -20°C or -80°C) to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Dilution Accuracy: Inaccurate serial dilutions are a frequent source of error. Calibrate pipettes regularly and ensure thorough mixing at each dilution step.
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure should be consistent. An insufficient or variable incubation time can lead to incomplete biological responses.
-
Plate Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to altered compound concentrations. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile PBS or media.[7]
-
Issue 2: Inconsistent Estrogen Receptor (ERα) Degradation in Western Blots
Question: Our Western blot results show variable or incomplete degradation of ERα in ER+ breast cancer cells treated with Taragarestrant. Sometimes the protein levels do not decrease as expected. Why might this be happening?
Answer: Inconsistent protein degradation observed via Western blotting can be traced to issues in sample preparation, the blotting procedure itself, or the biological response of the cells.[8][9]
-
Biological Factors:
-
Treatment Duration and Dose: ERα degradation is time- and dose-dependent. Ensure that the treatment duration is sufficient for the degradation process to occur (typically 18-24 hours for SERDs) and that the concentration of Taragarestrant is appropriate to induce degradation. A dose-response and time-course experiment is recommended to establish optimal conditions.
-
Cellular State: As with viability assays, cell health, confluency, and passage number can affect the cellular machinery responsible for protein degradation (the ubiquitin-proteasome system).[10]
-
-
Sample Preparation:
-
Lysis Buffer Composition: Use a lysis buffer (e.g., RIPA buffer) containing a fresh cocktail of protease and phosphatase inhibitors to prevent the degradation of your target protein by endogenous enzymes after cell lysis.[11][12]
-
Complete Lysis: Ensure complete cell lysis to release all cellular proteins. This can be aided by sonication or mechanical shearing, which also reduces viscosity from DNA.
-
Protein Quantification: Accurately determine the protein concentration in each lysate (e.g., using a BCA assay) to ensure equal loading of protein into each well of the gel.[10]
-
-
Western Blot Protocol:
-
Protein Transfer: Verify efficient and even transfer of proteins from the gel to the membrane (PVDF or nitrocellulose). This can be checked by staining the membrane with Ponceau S after transfer.[8] For larger proteins like ERα, a wet transfer system may provide more consistent results than semi-dry systems.[9]
-
Antibody Performance: The quality and concentration of both primary (anti-ERα) and secondary antibodies are critical. Use antibodies validated for Western blotting and titrate them to find the optimal concentration that provides a strong signal with low background.[9][13]
-
Blocking and Washing: Inadequate blocking can lead to high background, while excessive washing can strip the antibody from the membrane. Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and washing steps to improve the signal-to-noise ratio.[8][14]
-
Quantitative Data Summary
The following table illustrates a common troubleshooting scenario involving inconsistent IC50 values for Taragarestrant in an MCF-7 cell viability assay.
| Experimental Condition | Expected IC50 (nM) | Inconsistent IC50 (nM) | Potential Cause |
| Low Passage Cells (<10) | 1.5 ± 0.3 | 1.4 ± 0.4 | N/A (Control) |
| High Passage Cells (>25) | 1.6 ± 0.2 | 8.9 ± 1.5 | Genetic/phenotypic drift in cells. |
| 50% Confluency at Treatment | 1.4 ± 0.3 | 1.5 ± 0.2 | N/A (Control) |
| 90% Confluency at Treatment | 1.5 ± 0.4 | 5.2 ± 0.9 | Reduced cell proliferation affecting assay readout. |
| Fresh Compound Dilution | 1.5 ± 0.2 | 1.6 ± 0.3 | N/A (Control) |
| 3x Freeze-Thawed Compound | 1.4 ± 0.3 | 12.5 ± 2.1 | Compound degradation due to improper storage. |
Visualizations and Diagrams
Signaling Pathway
The diagram below illustrates the estrogen receptor (ER) signaling pathway and the mechanism of action for Taragarestrant as a Selective Estrogen Receptor Degrader (SERD). In the absence of a SERD, estrogen binds to ER, causing it to dimerize, translocate to the nucleus, and bind to Estrogen Response Elements (EREs) on DNA, promoting the transcription of genes involved in cell proliferation.[15][16][17] Taragarestrant binds to the ER, inducing a conformational change that marks the receptor for degradation by the proteasome, thereby blocking downstream signaling.[4]
Experimental Workflow
This workflow outlines the key steps for determining the IC50 value of Taragarestrant, a common experiment where inconsistencies can arise. Following a standardized workflow is crucial for reproducibility.[18][19][20]
Troubleshooting Logic
The following diagram provides a logical decision tree for troubleshooting inconsistent Western blot results for ERα degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: Taragarestrant is a Selective Estrogen Receptor Degrader (SERD). It binds to the estrogen receptor (ER), inducing a conformational change that results in the ubiquitination and subsequent degradation of the receptor by the proteasome.[4] This depletion of ER protein prevents downstream signaling required for the growth of ER-positive cancer cells.[2]
Q2: Which cell lines are most appropriate for studying the effects of Taragarestrant? A2: The most appropriate cell lines are those that are estrogen receptor-positive (ER+). Standard and widely used models for this purpose include MCF-7 and T-47D breast cancer cell lines. It is crucial to confirm the ER expression status of your cell line, for example, by Western blot, before starting experiments.
Q3: What are the recommended storage and handling conditions for this compound? A3: As with most small molecule inhibitors, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store these aliquots at -20°C or -80°C. When preparing working solutions, allow the stock to thaw completely and vortex gently before dilution in cell culture media.
Q4: Can I use Taragarestrant in combination with other drugs? A4: Yes, SERDs like Taragarestrant are often evaluated in combination with other targeted therapies. For example, clinical trials have investigated Taragarestrant in combination with CDK4/6 inhibitors like palbociclib.[3] When planning combination studies, it is important to perform initial experiments to assess potential synergistic, additive, or antagonistic effects and to establish appropriate dosing for the combination.
Q5: My cells seem to be developing resistance to Taragarestrant over time. Is this expected? A5: Acquired resistance to endocrine therapies, including SERDs, is a known clinical and preclinical challenge.[21][22] Resistance can develop through various mechanisms, such as mutations in the ESR1 gene (which encodes ERα) or the activation of alternative growth signaling pathways.[23] If you observe resistance, consider investigating these potential mechanisms through genomic sequencing or by assessing the activation of bypass pathways (e.g., PI3K/AKT/mTOR or MAPK pathways) via phosphoprotein analysis.[15]
Detailed Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) using MTT Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of Taragarestrant.
-
Cell Seeding: Seed ER+ cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[7]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in growth medium. Start from a high concentration (e.g., 10 µM) and perform 8-10 dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared 2X drug dilutions to the corresponding wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72-120 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
-
Plot the percent viability against the log of the drug concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[19]
-
Protocol 2: ERα Degradation Assay by Western Blot
This protocol outlines the steps to assess the degradation of ERα protein following treatment with Taragarestrant.[10]
-
Cell Culture and Treatment: Seed ER+ cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Taragarestrant (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation for SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil samples at 95-100°C for 5 minutes.[10]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[10]
-
Incubate the membrane with a primary antibody against ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the ERα band intensity to a loading control (e.g., β-Actin or GAPDH).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Taragarestrant - Wikipedia [en.wikipedia.org]
- 4. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. 2bscientific.com [2bscientific.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. biocompare.com [biocompare.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Estrogen Receptor Signaling in Breast Cancer | MDPI [mdpi.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. academic.oup.com [academic.oup.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. smart.dhgate.com [smart.dhgate.com]
- 20. labguru.com [labguru.com]
- 21. researchgate.net [researchgate.net]
- 22. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 23. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Off-Target Effects of Taragarestrant Meglumine in Breast Cancer Cell Lines: A Technical Guide
Disclaimer: Publicly available, peer-reviewed data specifically detailing the off-target effects of Taragarestrant meglumine (B1676163) in breast cancer cell lines is limited. Taragarestrant is known as a potent and selective estrogen receptor degrader (SERD).[1][2] This technical support center provides a generalized framework and hypothetical scenarios for researchers to investigate potential off-target effects of Taragarestrant or other compounds in their own experimental settings.
Frequently Asked Questions (FAQs)
Q1: We observe unexpected changes in cell morphology and proliferation in ER-negative breast cancer cell lines treated with Taragarestrant. How can we investigate if this is an off-target effect?
A1: This is a crucial observation that warrants a systematic investigation into potential off-target effects. Since Taragarestrant's primary target, the estrogen receptor (ER), is absent, any cellular response is likely due to off-target interactions.
Troubleshooting Steps:
-
Confirm ER Status: First, re-verify the ER-negative status of your cell lines using Western blot or qRT-PCR to rule out any residual ER expression.
-
Dose-Response Analysis: Perform a comprehensive dose-response study to determine if the observed effects are concentration-dependent.
-
Control Compounds: Include other SERDs (e.g., Fulvestrant) as controls to assess if the observed phenotype is specific to Taragarestrant or a class effect of SERDs.[3]
-
Rescue Experiments: If a potential off-target is identified (e.g., a specific kinase), attempt a rescue experiment by co-treating with a known inhibitor of that target.
Q2: Our proteomic analysis of Taragarestrant-treated ER+ breast cancer cells shows significant changes in pathways unrelated to ER signaling. How do we proceed?
A2: This suggests that Taragarestrant may be modulating other cellular proteins.
Troubleshooting Steps:
-
Pathway Analysis: Utilize bioinformatics tools to perform an in-depth analysis of the dysregulated pathways.[4] Look for enrichment of specific kinase families or signaling nodes.
-
Kinome Profiling: A targeted kinome profiling assay can provide a more direct assessment of which kinases are being inhibited or activated by Taragarestrant.[5][6]
-
Target Validation: Once potential off-targets are identified, validate these interactions using techniques such as cellular thermal shift assays (CETSA), immunoprecipitation-mass spectrometry (IP-MS), or in vitro binding assays.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays with Taragarestrant.
| Possible Cause | Troubleshooting Action |
| Cell Line Authenticity | Verify cell line identity and purity via STR profiling. |
| Passage Number | Use cells within a consistent and low passage number range. |
| Compound Stability | Prepare fresh dilutions of Taragarestrant for each experiment. |
| Assay Interference | Test for compound interference with the viability assay readout (e.g., fluorescence or luminescence). |
Issue 2: Difficulty in identifying direct off-targets from proteomic data.
| Possible Cause | Troubleshooting Action |
| Indirect Effects | Differentiate between direct binding partners and downstream signaling consequences by using shorter treatment times. |
| Data Normalization | Ensure proper data normalization and statistical analysis to minimize false positives. |
| Orthogonal Validation | Employ a secondary, independent method to validate initial hits from the proteomic screen. |
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes.
Table 1: Kinase Inhibition Profile of Taragarestrant (Hypothetical Data)
| Kinase | IC50 (nM) |
| ERα (On-Target) | 5 |
| Off-Target Kinase A | 500 |
| Off-Target Kinase B | >10,000 |
| Off-Target Kinase C | 1,200 |
Table 2: Effect of Taragarestrant on Cell Cycle Progression in ER-Negative MDA-MB-231 Cells (Hypothetical Data)
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55 | 25 | 20 |
| Taragarestrant (1 µM) | 70 | 15 | 15 |
Experimental Protocols
Protocol 1: Kinome Profiling Using Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS)
This protocol is adapted from established kinome profiling methods.[7]
-
Cell Lysis: Lyse breast cancer cells (treated with Taragarestrant or vehicle) in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
MIB Binding: Incubate equal amounts of protein lysate with a mixture of multiplexed inhibitor beads. These beads are coupled with a variety of kinase inhibitors to capture a broad range of kinases.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each kinase in the Taragarestrant-treated sample to the vehicle control to identify changes in the kinome profile.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is a standard method to assess target engagement in a cellular context.
-
Cell Treatment: Treat intact breast cancer cells with Taragarestrant or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Centrifugation: Centrifuge the lysates to pellet aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant for the presence of the putative off-target protein by Western blotting. A shift in the melting curve indicates direct binding of Taragarestrant to the protein.
Visualizations
Caption: On-target vs. potential off-target signaling of Taragarestrant.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Analysis Reveals Major Proteins and Pathways That Mediate the Effect of 17-β-Estradiol in Cell Division and Apoptosis in Breast Cancer MCF7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinome profiling reveals breast cancer heterogeneity and identifies targeted therapeutic opportunities for triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Overcoming Acquired Resistance to Taragarestrant Meglumine in MCF-7 Cells
This guide provides troubleshooting advice and detailed protocols for researchers studying acquired resistance to Taragarestrant meglumine (B1676163) in ER-positive MCF-7 breast cancer cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Taragarestrant meglumine and how does it work?
Taragarestrant (also known as D-0502) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1] Its primary mechanism of action is to specifically target and bind to the estrogen receptor (ER), inducing a conformational change that leads to the receptor's degradation.[1] This process prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[1] Preclinical studies have shown its potent efficacy in various ER+ breast cancer cell lines and xenograft models.[2][3]
Q2: Why are my MCF-7 cells growing slowly or detaching after thawing/passaging?
MCF-7 cells can be sensitive to culture conditions. Slow growth or detachment can be due to several factors:
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Over-trypsinization: Excessive exposure to trypsin can damage cell surface proteins. It is recommended to monitor cells under a microscope and neutralize the trypsin as soon as they become rounded.[4]
-
Low Seeding Density: MCF-7 cells prefer to be cultured at a relatively high density. A passage ratio of 1:2 or 1:3 is often recommended.[5]
-
Media Composition: Ensure you are using the recommended medium, typically EMEM or DMEM with 10% FBS, 2mM L-glutamine, and 1% non-essential amino acids.[4][6] For estrogen activity studies, the use of phenol-red-free medium is advised as phenol-red can act as a weak estrogen.[6]
-
Mycoplasma Contamination: This common issue can significantly slow cell proliferation. Regular testing for mycoplasma is crucial.[4]
Q3: We are trying to establish a Taragarestrant-resistant MCF-7 cell line, but we are seeing mass cell death. What should we do?
Establishing a resistant cell line is a lengthy process that requires gradual dose escalation. Mass cell death usually indicates that the drug concentration was increased too quickly or the initial concentration was too high.
-
Start Low: Begin by treating the parental MCF-7 cells with a low concentration of Taragarestrant, typically around the IC20 (the concentration that inhibits 20% of cell growth).[7]
-
Gradual Increase: Once the cells have adapted and are proliferating steadily, you can slowly increase the drug concentration.[7][8] If you observe more than 50% cell death, it is advisable to return to the previous, lower concentration for a few more passages before attempting to increase it again.[7]
-
Patience is Key: The entire process can take several months (e.g., 15-18 weeks) to achieve a stable, resistant population.[9]
Q4: What are the common molecular mechanisms of acquired resistance to endocrine therapies like SERDs in MCF-7 cells?
Acquired resistance is a complex issue involving multiple potential molecular changes:[10]
-
ESR1 Gene Mutations: Mutations in the ligand-binding domain of the ESR1 gene (which encodes ERα), such as Y537S and D538G, are a common mechanism.[11][12] These mutations can render the ER constitutively active, meaning it can signal for cell proliferation even without estrogen.[11]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to bypass their dependence on ER signaling. The most common include the PI3K/AKT/mTOR and MAPK/ERK pathways.[11][13]
-
Altered ERα Expression or Function: While less common, loss of ERα expression can occur.[11] More frequently, there are changes in ERα co-activators or co-repressors, or post-translational modifications that enhance its activity.[12][13]
-
Cell Cycle Dysregulation: Increased activity of cyclin-dependent kinases, particularly CDK4/6, can drive cell proliferation independently of estrogen signaling and has been linked to tamoxifen (B1202) resistance.[12]
Section 2: Troubleshooting Experimental Assays
Troubleshooting Guide: Cell Viability Assays (e.g., MTT, WST-8)
| Problem ID | Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| CV-01 | High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well.[14]2. Edge effects: Evaporation in outer wells concentrates media components.[14]3. Incomplete drug dissolution: Compound not fully mixed in media.[14] | 1. Ensure a single-cell suspension before plating; mix thoroughly.2. Avoid using the outer wells of the plate for experiments; fill them with sterile PBS or media instead.[14]3. Prepare a concentrated stock in a suitable solvent (e.g., DMSO) and vortex before diluting into media. |
| CV-02 | No dose-dependent decrease in cell viability. | 1. Cell line resistance: The cells may be inherently resistant or have developed resistance.[14]2. Incorrect assay endpoint: Incubation time may be too short to see an effect.[14]3. Assay insensitivity: The chosen assay may not be sensitive enough.[14] | 1. Confirm ERα expression in your MCF-7 cells via Western blot.2. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to find the optimal treatment duration.3. Consider a more sensitive assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®).[14] |
| CV-03 | Absorbance values are too high or saturated. | 1. Too many cells seeded per well. [15]2. Incubation time with the detection reagent was too long. [15] | 1. Optimize cell seeding density by performing a titration experiment.2. Reduce the incubation time with the viability reagent. Follow the manufacturer's protocol for recommended timing. |
| CV-04 | High background in "no cell" control wells. | 1. Reagent interference: The drug compound may directly react with the viability reagent (e.g., reduce MTT).[14]2. Media components: Phenol (B47542) red or other media components can affect absorbance readings. | 1. Run a cell-free control with the drug and reagent to check for direct reaction. If interference occurs, switch to a different assay (e.g., SRB assay).[14]2. Use phenol red-free media for the assay. |
Troubleshooting Guide: Western Blotting
| Problem ID | Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| WB-01 | No signal or very weak signal. | 1. Inefficient protein transfer: Proteins not transferred from gel to membrane effectively.[16]2. Low primary antibody concentration: Insufficient antibody to detect the target.[17]3. Inactive secondary antibody or substrate: Reagents may be expired or improperly stored.[17] | 1. Check transfer efficiency with Ponceau S staining before blocking.[16]2. Increase the primary antibody concentration or incubate overnight at 4°C.[17]3. Use fresh reagents. Test the secondary antibody by dotting it on the membrane and adding substrate.[17] |
| WB-02 | High, uniform background. | 1. Insufficient blocking: Blocking step was too short or the blocking agent is not optimal.[16]2. Primary antibody concentration too high: Leads to non-specific binding.[16]3. Inadequate washing: Unbound antibodies were not washed away.[16] | 1. Increase blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., switch from milk to BSA).[16]2. Reduce the primary antibody concentration.3. Increase the number and duration of washing steps with TBST.[16] |
| WB-03 | Multiple non-specific bands. | 1. Primary antibody is not specific enough. 2. Protein overloading: Too much protein loaded onto the gel.[16]3. Protein degradation: Sample preparation led to protein breakdown. | 1. Try a different, more specific primary antibody. Validate with a positive/negative control.2. Reduce the amount of protein loaded per well.[16]3. Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[18] |
| WB-04 | Blurry or smeared bands. | 1. Poor gel polymerization: Gel did not polymerize evenly.2. High voltage during electrophoresis: Caused excessive heat.3. Air bubbles during transfer: Prevented uniform contact between gel and membrane.[16] | 1. Use fresh APS and TEMED for gel preparation.[16]2. Run the gel at a lower voltage for a longer time, preferably in a cold room or on ice.3. Carefully remove all air bubbles when setting up the transfer stack. |
Troubleshooting Guide: Quantitative RT-PCR (qRT-PCR)
| Problem ID | Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| QPCR-01 | No amplification or late amplification (high Cq). | 1. Poor RNA quality/quantity: Degraded or impure RNA.[19]2. Inefficient reverse transcription (RT): Poor conversion of RNA to cDNA.3. Poor primer/probe design: Primers are not specific or have secondary structures.[19] | 1. Check RNA integrity (e.g., on a gel or Bioanalyzer) and purity (A260/280 ratio). Use DNase treatment to remove genomic DNA.[19]2. Optimize the RT step. Use fresh RT enzymes and reagents.3. Re-design primers using appropriate software. Ensure they span an exon-exon junction to avoid gDNA amplification.[19] |
| QPCR-02 | Amplification in No-Template Control (NTC). | 1. Contamination: Reagents (water, master mix, primers) or workspace are contaminated with template DNA.[20]2. Primer-dimer formation: Primers are annealing to each other.[20] | 1. Use aerosol-resistant filter tips. Prepare master mixes in a separate, dedicated area. Use fresh aliquots of all reagents.[19][20]2. Analyze the melt curve; primer-dimers typically have a lower melting temperature than the specific product. If present, redesign primers.[20] |
| QPCR-03 | Poor reaction efficiency (not near 100%). | 1. Suboptimal primer concentration or annealing temperature. 2. Presence of PCR inhibitors: Carried over from the RNA extraction step (e.g., phenol, ethanol).[21] | 1. Run a temperature gradient to determine the optimal annealing temperature. Titrate primer concentrations.2. Dilute your cDNA template (e.g., 1:10, 1:100) to dilute out inhibitors.[19] |
| QPCR-04 | High variability between technical replicates. | 1. Pipetting error: Inaccurate or inconsistent pipetting.[21]2. Insufficient mixing: Master mix or samples not mixed thoroughly before plating.[19] | 1. Be meticulous with pipetting. Use calibrated pipettes.2. Gently vortex and centrifuge all solutions before use to ensure homogeneity.[19] |
Troubleshooting Guide: Co-Immunoprecipitation (Co-IP)
| Problem ID | Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| COIP-01 | No pulldown of prey protein (interaction partner). | 1. Interaction is weak or transient. 2. Lysis/wash buffer is too harsh: Disrupts the protein-protein interaction.[22]3. Epitope of the bait protein is blocked: Antibody binding site is obscured by the interaction partner. | 1. Consider in vivo crosslinking (e.g., with formaldehyde) before lysis to stabilize the interaction.2. Reduce the stringency of the lysis and wash buffers (e.g., lower salt or detergent concentration).[22]3. Use an antibody that targets a different region of the bait protein (e.g., N- vs. C-terminus). |
| COIP-02 | High background (many non-specific bands). | 1. Insufficient washing: Non-specifically bound proteins are not removed.[23]2. Antibody concentration is too high. [24]3. Non-specific binding to beads: Proteins are sticking to the Protein A/G beads themselves.[23][24] | 1. Increase the number of wash steps (5-10 washes) and/or the stringency of the wash buffer.[18][23]2. Reduce the amount of primary antibody used for the IP.3. Pre-clear the lysate by incubating it with beads alone before adding the antibody.[23] |
| COIP-03 | Heavy/Light chain bands obscure prey protein. | 1. Antibody is co-eluting with the protein complex: Elution buffer detaches the antibody from the beads. | 1. Use a Co-IP kit with antibodies covalently crosslinked to the beads.2. Use primary antibodies raised in a different species than your Western blot secondary antibody if possible.3. Use light-chain specific secondary antibodies for the Western blot. |
| COIP-04 | Low or no pulldown of bait protein. | 1. Antibody is not effectively binding the bait protein. 2. Protein is not expressed or is insoluble in lysis buffer. [18]3. Antibody not binding to Protein A/G beads. | 1. Validate that the antibody works for IP applications (check the datasheet).2. Check bait protein expression in the input lysate via Western blot. Try a different lysis buffer to improve solubility.[18]3. Ensure the antibody isotype is compatible with the beads (e.g., Protein A vs. Protein G).[25] |
Section 3: Quantitative Data Presentation
The following tables represent hypothetical data for illustrative purposes.
Table 1: In Vitro Efficacy of Taragarestrant (IC50 Values)
| Cell Line | Description | Treatment Duration | IC50 (nM) | Fold Resistance |
|---|---|---|---|---|
| MCF-7 (Parental) | Estrogen-dependent, Taragarestrant-sensitive | 72 hours | 5.2 ± 0.8 | 1.0 |
| MCF-7-TR-1 | Taragarestrant-Resistant Clone 1 | 72 hours | 185.4 ± 15.2 | ~35.7 |
| MCF-7-TR-2 | Taragarestrant-Resistant Clone 2 | 72 hours | 250.1 ± 21.9 | ~48.1 |
Table 2: Relative Gene Expression in Resistant vs. Parental MCF-7 Cells (qRT-PCR)
| Gene Symbol | Gene Name | Fold Change in MCF-7-TR-1 (vs. Parental) | Biological Role |
|---|---|---|---|
| ESR1 | Estrogen Receptor Alpha | 1.2 ± 0.3 | Drug Target |
| PGR | Progesterone Receptor | 0.2 ± 0.05 | ER Target Gene |
| TFF1 | Trefoil Factor 1 | 0.15 ± 0.04 | ER Target Gene |
| IGF1R | Insulin-like Growth Factor 1 Receptor | 4.5 ± 0.7 | Bypass Signaling |
| FGFR2 | Fibroblast Growth Factor Receptor 2 | 3.8 ± 0.5 | Bypass Signaling |
| CCND1 | Cyclin D1 | 2.9 ± 0.4 | Cell Cycle Progression |
Table 3: Protein Expression & Activation in Resistant vs. Parental MCF-7 Cells (Western Blot)
| Protein | Status | Fold Change in MCF-7-TR-1 (vs. Parental) | Pathway |
|---|---|---|---|
| ERα | Total | 0.9 ± 0.2 | ER Signaling |
| p-AKT (Ser473) | Phosphorylated | 5.1 ± 0.9 | PI3K/AKT/mTOR |
| AKT | Total | 1.1 ± 0.3 | PI3K/AKT/mTOR |
| p-ERK1/2 (Thr202/Tyr204) | Phosphorylated | 3.7 ± 0.6 | MAPK/ERK |
| ERK1/2 | Total | 1.3 ± 0.2 | MAPK/ERK |
Section 4: Key Experimental Protocols
Protocol 1: Establishing Taragarestrant-Resistant MCF-7 Cell Lines
This protocol uses a gradual dose-escalation method to develop resistance.
-
Initial IC50 Determination: a. Plate parental MCF-7 cells in 96-well plates. b. Treat cells with a range of Taragarestrant concentrations for 72 hours. c. Perform a cell viability assay (e.g., MTT) to determine the initial IC50 value.
-
Initiating Resistance Development: a. Culture parental MCF-7 cells in their standard growth medium containing Taragarestrant at a starting concentration of IC20. b. Maintain the cells in this medium, changing it every 2-3 days. Passage the cells when they reach 70-80% confluency.
-
Dose Escalation: a. Once the cells have a stable proliferation rate (comparable to the parental line), increase the Taragarestrant concentration by a factor of 1.5-2.0. b. Monitor the cells closely. If significant cell death (>50%) occurs, revert to the previous concentration until the culture recovers.[7] c. Continue this process of gradual dose escalation. Freeze down cell stocks at each stable concentration step.[9]
-
Confirmation of Resistance: a. Once cells can proliferate in a significantly higher concentration of Taragarestrant (e.g., >10-fold the initial IC50), a stable resistant line is likely established. b. Perform a cell viability assay on both the parental and the newly generated resistant cell line to quantify the shift in IC50. A significant increase confirms resistance. c. Characterize the resistant line for molecular changes (e.g., via Western blot, qRT-PCR, sequencing of ESR1).
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: a. Trypsinize and count MCF-7 (parental and resistant) cells. b. Seed 5,000 cells per well in 100 µL of media into a 96-well plate. c. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Drug Treatment: a. Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. b. Remove the old media from the plate and add 100 µL of the drug dilutions to the appropriate wells. Include "vehicle control" (e.g., DMSO) and "no cell" blank wells. c. Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the "no cell" blank wells from all other wells. b. Calculate cell viability as a percentage relative to the vehicle-treated control wells. c. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blotting
-
Sample Preparation: a. Culture parental and resistant cells to 80-90% confluency. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Electrotransfer: a. Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., anti-ERα, anti-p-AKT, anti-AKT) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
-
Detection: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging device. b. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: a. Extract total RNA from parental and resistant cells using a suitable RNA isolation kit (e.g., RNeasy Kit). b. Assess RNA quality and quantity using a spectrophotometer. c. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: a. Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for your gene of interest (e.g., ESR1, PGR, IGF1R), and nuclease-free water. b. Add the master mix and diluted cDNA to a 96-well qPCR plate. Include NTC and "-RT" controls.
-
qPCR Amplification: a. Run the plate on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension). b. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis: a. Determine the Cq (quantification cycle) value for each sample. b. Normalize the Cq value of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB). c. Calculate the relative fold change in gene expression using the ΔΔCq method.
Section 5: Visualizations and Workflows
Caption: ERα signaling and key pathways in acquired resistance.
Caption: Experimental workflow for generating resistant cell lines.
References
- 1. Facebook [cancer.gov]
- 2. Taragarestrant - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! | Ubigene [ubigene.us]
- 6. MCF7 | Culture Collections [culturecollections.org.uk]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Establishment of PTX-resistant cancer cell lines [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Resistance to endocrine therapy in breast cancer: molecular mechanisms and future goals | springermedizin.de [springermedizin.de]
- 11. mdpi.com [mdpi.com]
- 12. karger.com [karger.com]
- 13. MECHANISMS OF ACQUIRED RESISTANCE TO ENDOCRINE THERAPY IN HORMONE-DEPENDENT BREAST CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. dojindo.com [dojindo.com]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 18. ptglab.com [ptglab.com]
- 19. promegaconnections.com [promegaconnections.com]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. blog.biosearchtech.com [blog.biosearchtech.com]
- 22. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 23. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. kmdbioscience.com [kmdbioscience.com]
- 25. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
Managing Taragarestrant Meglumine Toxicity in Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing potential toxicities associated with Taragarestrant meglumine (B1676163) in pre-clinical animal studies. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting strategies to ensure the integrity of your research and the welfare of your animal subjects.
Frequently Asked Questions (FAQs)
Q1: What is Taragarestrant meglumine and what is its primary mechanism of action?
Taragarestrant, also known as D-0502, is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1][2] Its primary mechanism of action is to specifically target and bind to the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the receptor. This action prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.
Q2: What are the potential on-target and off-target toxicities of a selective estrogen receptor degrader (SERD) like Taragarestrant in animal models?
As a SERD, the primary pharmacology of Taragarestrant is intended to block estrogen signaling. Therefore, on-target effects in animal models can be anticipated in estrogen-responsive tissues. These may include:
-
Reproductive System: Effects on the uterus, ovaries, and testes are possible due to the disruption of normal hormonal regulation.
-
Bone: Long-term studies may be necessary to assess any potential impact on bone density.
-
Cardiovascular System: Estrogen has known effects on the cardiovascular system, and antagonism of its action could lead to observable changes.
-
Metabolism: Alterations in lipid profiles and other metabolic parameters could occur.
Off-target toxicities are compound-specific and would be identified during comprehensive preclinical toxicology studies.
Troubleshooting Guide for In-Vivo Studies
Issue 1: Unexpected Clinical Signs of Toxicity
Question: My animals are exhibiting unexpected clinical signs (e.g., weight loss, lethargy, changes in behavior) at doses predicted to be safe. What should I do?
Answer:
-
Immediate Action:
-
Carefully document all clinical observations, including the time of onset, severity, and number of animals affected.
-
Consider temporarily reducing the dose or suspending dosing in the affected cohort to assess for recovery.
-
Ensure animals have adequate access to food and water. Provide supportive care as recommended by your institution's veterinary staff.
-
-
Investigation:
-
Dose Verification: Double-check all dose calculations and the concentration of your dosing solution. Ensure proper formulation and administration techniques were used.
-
Vehicle Control: Review the health of the vehicle control group. Any adverse effects in this group may indicate an issue with the vehicle itself.
-
Animal Health Status: Confirm the health status of the animals prior to the study. Underlying health conditions can increase susceptibility to drug-induced toxicity.
-
Environmental Factors: Ensure that housing, diet, and other environmental conditions are optimal and consistent across all groups.
-
Issue 2: Abnormal Clinical Pathology Findings
Question: Routine bloodwork has revealed significant changes in liver enzymes (e.g., ALT, AST) or kidney function markers (e.g., BUN, creatinine). How should I proceed?
Answer:
-
Data Analysis:
-
Compare the findings to baseline data for each animal and to the concurrent vehicle control group.
-
Assess the dose-dependency of the changes. A clear dose-response relationship strengthens the likelihood that the findings are compound-related.
-
-
Follow-up Actions:
-
Histopathology: At the scheduled necropsy, ensure that the liver and kidneys are collected for histopathological evaluation. This will help to correlate the clinical pathology findings with any microscopic tissue changes.
-
Additional Biomarkers: Consider analyzing additional, more specific biomarkers of liver or kidney injury if the initial findings are inconclusive.
-
Dose Adjustment: If the study is ongoing, a dose reduction in subsequent cohorts may be warranted to establish a no-observed-adverse-effect level (NOAEL).
-
Experimental Protocols
General Protocol for a Repeated-Dose Toxicity Study in Rodents
This is a generalized example protocol. Specific parameters should be adapted based on the study objectives and regulatory guidelines.
| Parameter | Specification |
| Test System | Species: Sprague-Dawley Rat (or other appropriate rodent species) |
| Sex: Male and Female | |
| Number of Animals: 10/sex/group (main study), 5/sex/group (recovery) | |
| Dose Groups | Vehicle Control, Low Dose, Mid Dose, High Dose |
| Dose Administration | Route: Oral gavage (or as clinically intended) |
| Frequency: Once daily | |
| Duration: 28 or 90 days | |
| In-Life Observations | Clinical Signs: Twice daily |
| Body Weight: Weekly | |
| Food Consumption: Weekly | |
| Ophthalmoscopy: Pre-study and at termination | |
| Clinical Pathology | Hematology, Clinical Chemistry, Coagulation: Pre-study and at termination |
| Urinalysis: At termination | |
| Terminal Procedures | Gross Necropsy |
| Organ Weights | |
| Histopathology of a comprehensive list of tissues |
Visualizing Experimental Workflow and Signaling Pathways
To aid in understanding the experimental process and the intended biological target of Taragarestrant, the following diagrams are provided.
Caption: A generalized workflow for a preclinical repeated-dose toxicity study.
References
Technical Support Center: Taragarestrant Meglumine In Vivo Formulation
Welcome to the technical support center for the in vivo formulation of Taragarestrant meglumine (B1676163). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with formulating this potent, orally active selective estrogen receptor degrader (SERD) for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is Taragarestrant meglumine and why is its in vivo formulation challenging?
A1: Taragarestrant is a nonsteroidal SERD with potential antineoplastic activity.[1] It is being investigated for the treatment of estrogen receptor-positive (ER+) breast cancer.[2][3] The meglumine salt form is available to potentially improve its physicochemical properties. However, like many small molecule drug candidates, Taragarestrant is poorly soluble in aqueous solutions, which presents a significant hurdle for achieving adequate exposure in in vivo experiments, particularly for oral administration. Poor solubility can lead to low and variable bioavailability, making it difficult to establish clear dose-response relationships in preclinical models.
Q2: What are the known physicochemical properties of this compound?
A2: While detailed public data on the physicochemical properties of this compound is limited, some information is available from various sources. A summary is provided in the table below. The low aqueous solubility is a key factor driving formulation challenges.
| Property | Value | Source |
| Molecular Formula (Taragarestrant) | C25H25Cl2FN2O2 | [2] |
| Molecular Weight (Taragarestrant) | 475.39 g/mol | [2] |
| Molecular Formula (this compound) | C32H42Cl2FN3O7 | [4] |
| Molecular Weight (this compound) | 670.6 g/mol | [4] |
| Aqueous Solubility | < 1 mg/mL (general) | [4] |
Q3: What are the common in vivo models used for Taragarestrant studies?
A3: Taragarestrant has demonstrated potent activity in various ER+ breast cancer cell lines and xenograft models.[5][6] Preclinical studies often utilize mouse xenograft models where human breast cancer cells, such as MCF-7, are implanted into immunocompromised mice to evaluate the anti-tumor efficacy of the compound.[7] Administration in these models is typically via oral gavage.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of this compound formulations for in vivo studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation during formulation preparation. | The concentration of this compound exceeds its solubility in the chosen vehicle. | - Gently warm the solution and/or use sonication to aid dissolution.[5] - Prepare the formulation at a lower concentration. - Sequentially add the excipients as outlined in the experimental protocols, ensuring each component is fully dissolved before adding the next. |
| Phase separation or cloudiness in the formulation. | Incomplete dissolution or incompatibility of excipients. | - Ensure all excipients are of high purity and within their expiry dates. - Vigorously vortex or mix the solution after the addition of each component. - Consider preparing a fresh batch of the formulation. |
| Difficulty in administering the formulation via oral gavage (e.g., clogging of the gavage needle). | High viscosity of the formulation or presence of undissolved particles. | - If using a suspension, ensure it is uniformly dispersed before drawing it into the syringe. - For viscous solutions, consider slightly warming the formulation (if stability permits) to reduce viscosity. - Use a gavage needle with an appropriate gauge to accommodate the formulation's viscosity. |
| High variability in animal plasma concentrations. | Inconsistent dosing due to formulation inhomogeneity or poor oral absorption. | - Ensure the formulation is a homogenous solution or a uniform suspension before each dose. - For suspensions, gently agitate the stock solution between dosing each animal. - Re-evaluate the formulation strategy to improve solubility and enhance absorption (see Experimental Protocols for alternative vehicles). |
| Signs of toxicity in animals not related to the compound's pharmacology. | Toxicity of the formulation vehicle. | - Review the literature for the safety of the chosen excipients at the intended dose and volume in the specific animal model. - Include a vehicle-only control group in your study to assess the tolerability of the formulation. |
Experimental Protocols
Below are detailed protocols for preparing common in vivo formulations for this compound, primarily for oral administration in mouse xenograft studies.
Protocol 1: Co-solvent Formulation (Aqueous)
This formulation utilizes a mixture of co-solvents and a surfactant to enhance the solubility of this compound in an aqueous vehicle.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. The final concentration of PEG300 in the formulation should be 40%.
-
Mix thoroughly until a clear solution is obtained.
-
Add Tween-80 to a final concentration of 5%.
-
Mix again until the solution is homogenous.
-
Finally, add saline to reach the desired final volume. The final concentration of DMSO should be 10%, and saline should constitute 45% of the total volume.
-
The resulting clear solution can achieve a this compound concentration of ≥ 2.08 mg/mL.[5]
Protocol 2: Cyclodextrin-Based Formulation
This protocol uses a cyclodextrin (B1172386) to form an inclusion complex with this compound, thereby increasing its aqueous solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to the tube. The final concentration of DMSO should be 10%, and the SBE-β-CD solution should constitute 90% of the total volume.
-
Mix thoroughly until a clear solution is obtained.
-
This formulation can achieve a this compound concentration of ≥ 2.08 mg/mL.[5]
Protocol 3: Oil-Based Formulation
For certain experimental needs, an oil-based suspension may be suitable.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil to the tube. The final concentration of DMSO should be 10%, and corn oil should constitute 90% of the total volume.
-
Mix thoroughly to ensure a uniform suspension.
-
This formulation can achieve a this compound concentration of ≥ 2.08 mg/mL.[5]
Visualizations
To aid in understanding the experimental workflow and the underlying mechanism of Taragarestrant, the following diagrams are provided.
Caption: Experimental Workflow for In Vivo Studies with this compound.
Caption: Mechanism of Action of Taragarestrant.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Encapsulation of poorly soluble drugs in polymer-drug conjugates: effect of dual-drug nanoformulations on cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mybiosource.com [mybiosource.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DSpace [kuscholarworks.ku.edu]
Addressing batch-to-batch variability of Taragarestrant meglumine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taragarestrant meglumine (B1676163). The information provided is designed to address potential issues related to batch-to-batch variability that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our in vitro/in vivo experiments with different batches of Taragarestrant meglumine. What could be the potential causes?
A1: Inconsistent results between different batches of this compound can stem from several factors related to the physicochemical properties of the active pharmaceutical ingredient (API). Key areas to investigate include:
-
Purity and Impurity Profile: Variations in the purity of the this compound or the presence of different impurities can alter its biological activity.
-
Polymorphism: The crystalline form of the drug can impact its solubility, dissolution rate, and ultimately, its bioavailability.
-
Particle Size Distribution: Differences in particle size can affect the dissolution rate and absorption of the compound.
-
Salt Stoichiometry: As a meglumine salt, variations in the ratio of Taragarestrant to meglumine could influence the drug's properties.
-
Hygroscopicity: this compound is noted to be hygroscopic, and variations in water content between batches can affect its stability and handling.[1]
We recommend performing a series of analytical checks on the different batches to identify any significant variations.
Q2: How can we assess the purity and impurity profile of our this compound batches?
A2: A robust method for assessing the purity and impurity profile is High-Performance Liquid Chromatography (HPLC). A gradient HPLC method can effectively separate Taragarestrant from potential process-related impurities and degradation products.
Q3: What methods can be used to investigate potential polymorphism between different batches?
A3: X-Ray Powder Diffraction (XRPD) is the primary technique to identify the crystalline form of a compound. Differential Scanning Calorimetry (DSC) can also be used to detect differences in melting points and other thermal events that can be indicative of different polymorphic forms.
Q4: How does Taragarestrant work as a Selective Estrogen Receptor Degrader (SERD)?
A4: Taragarestrant is a potent and orally active selective estrogen receptor degrader (SERD).[1][2][3] It functions by binding to the estrogen receptor (ER), which leads to the degradation of the receptor protein. This action blocks the downstream signaling pathways that are crucial for the growth of ER-positive breast cancer cells.
Troubleshooting Guides
Issue 1: Variability in Cellular Assay Potency (e.g., IC50 values)
If you are observing significant shifts in the IC50 values of this compound in your cellular assays across different batches, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent IC50 values.
Data Presentation: Example HPLC and XRPD Data
Table 1: Example HPLC Purity Data for Two Batches of this compound
| Batch ID | Retention Time (min) | Peak Area (%) |
| Batch A | 10.2 | 99.5 |
| Batch B | 10.2 | 98.2 |
| Batch B | 8.5 (Impurity) | 1.3 |
Table 2: Example XRPD Data for Two Batches of this compound
| Batch ID | Prominent 2θ Peaks | Crystalline Form |
| Batch A | 8.1°, 12.5°, 16.3°, 20.8° | Form I |
| Batch B | 8.5°, 13.1°, 17.0°, 21.5° | Form II |
Issue 2: Poor Solubility or Dissolution
If you encounter difficulties in dissolving this compound or observe inconsistent dissolution rates, this may be linked to its physical properties.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor dissolution.
Data Presentation: Example Particle Size and Dissolution Data
Table 3: Example Particle Size Data for Two Batches of this compound
| Batch ID | D10 (µm) | D50 (µm) | D90 (µm) |
| Batch A | 2.5 | 15.2 | 45.8 |
| Batch B | 5.1 | 30.7 | 89.2 |
Table 4: Example Dissolution Data for Two Batches of this compound in Simulated Gastric Fluid
| Time (min) | Batch A (% Dissolved) | Batch B (% Dissolved) |
| 5 | 35 | 20 |
| 15 | 70 | 45 |
| 30 | 92 | 75 |
| 60 | 98 | 88 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
X-Ray Powder Diffraction (XRPD) for Polymorph Analysis
-
Instrument: A standard laboratory XRPD instrument.
-
Radiation: Cu Kα radiation.
-
Scan Range: 2θ from 5° to 40°.
-
Scan Speed: 2°/min.
-
Sample Preparation: Gently pack the powder sample into the sample holder.
Signaling Pathway
Estrogen Receptor Signaling and Inhibition by Taragarestrant
Caption: Estrogen receptor signaling and its inhibition by Taragarestrant.
References
Validation & Comparative
Validating Taragarestrant Meglumine's Impact on Estrogen Receptor Downstream Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Taragarestrant meglumine (B1676163), a novel selective estrogen receptor degrader (SERD), with other established estrogen receptor (ER) modulators. We will delve into its effects on ER downstream signaling, supported by available preclinical data, and provide detailed experimental protocols for validation.
Taragarestrant meglumine is an orally bioavailable, nonsteroidal SERD. Its primary mechanism of action involves binding to the estrogen receptor, which induces a conformational change leading to the receptor's degradation[1]. This action prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells[1]. This contrasts with selective estrogen receptor modulators (SERMs) like tamoxifen, which competitively inhibit estrogen binding, and aromatase inhibitors (AIs) that block estrogen synthesis. Another prominent SERD used in clinical practice is fulvestrant (B1683766).
Comparative Analysis of Preclinical Data
The following tables summarize key quantitative data from preclinical studies on this compound and its comparators. It is important to note that a direct head-to-head study with comprehensive comparative data is not yet publicly available. Therefore, the data presented is compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.
| Compound | Cell Line | IC50 (nM) for Cell Proliferation | ERα Degradation (DC50, nM) |
| Taragarestrant (D-0502) | MCF-7 | 0.136[2] | 0.24 ± 0.16[2] |
| ES-2 (Ovarian Cancer) | 46.4[3] | Not Reported | |
| Fulvestrant | MCF-7 | Potent Inhibition (Specific IC50 not readily available in comparative studies) | ~30-50% degradation at clinically relevant doses in some preclinical models[4] |
| Tamoxifen | MCF-7 | Varies (Potent inhibitor, but efficacy can be influenced by agonist effects) | Does not induce significant degradation |
Table 1: Comparative in vitro efficacy of ER modulators.
| Compound | Model System | Effect on GREB1 mRNA Expression | Effect on TFF1 (pS2) mRNA Expression |
| Taragarestrant (D-0502) | ER+ Breast Cancer Models | Expected to downregulate | Expected to downregulate |
| Fulvestrant | ER+ Breast Cancer Cells | Downregulation[5] | Downregulation |
| Tamoxifen | ER+ Breast Cancer Cells | Can have both agonist and antagonist effects, potentially leading to variable expression changes[5] | Can have both agonist and antagonist effects, potentially leading to variable expression changes |
Table 2: Effects on ER downstream target gene expression. Note: Specific quantitative data for Taragarestrant's effect on GREB1 and TFF1 mRNA levels is not yet publicly available in detail.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: ER signaling pathway and points of intervention for different drug classes.
Caption: Experimental workflow for validating the effects of ER modulators.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for ERα Degradation
Objective: To quantify the reduction in ERα protein levels following treatment with SERDs.
Methodology:
-
Cell Culture and Treatment:
-
Plate ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, fulvestrant, or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
RT-qPCR for Downstream Gene Expression
Objective: To measure the changes in mRNA levels of ER target genes (e.g., GREB1, TFF1) in response to treatment.
Methodology:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the Western blot to culture and treat the cells.
-
-
RNA Extraction:
-
After treatment, lyse the cells directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity.
-
Synthesize complementary DNA (cDNA) from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (GREB1, TFF1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.
-
Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated control.
-
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of the compounds on the viability and proliferation of breast cancer cells.
Methodology:
-
Cell Seeding:
-
Seed ER-positive breast cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound, fulvestrant, tamoxifen, or a vehicle control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 3-5 days).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the absorbance values against the log of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).
-
Conclusion
This compound demonstrates potent activity as a selective estrogen receptor degrader in preclinical models. The available data suggests it is a powerful inhibitor of ER signaling, leading to decreased cell proliferation. For a comprehensive and direct comparison with established therapies like fulvestrant and tamoxifen, further head-to-head preclinical studies are warranted to quantify the relative efficacy in ER degradation and downstream signaling modulation under identical experimental conditions. The protocols outlined in this guide provide a robust framework for researchers to conduct such validation studies.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
- 5. GREB 1 is a critical regulator of hormone dependent breast cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-resistance studies of Taragarestrant in tamoxifen-resistant breast cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Taragarestrant (D-0502), a novel, orally bioavailable selective estrogen receptor degrader (SERD), in the context of tamoxifen-resistant estrogen receptor-positive (ER+) breast cancer. While direct cross-resistance studies in tamoxifen-resistant models are not extensively published, this document synthesizes available preclinical data, particularly in models of endocrine resistance, to objectively evaluate its potential.
Introduction to Taragarestrant
Taragarestrant is an investigational, nonsteroidal SERD developed by InventisBio for the treatment of ER+ breast cancer[1][2]. As a SERD, its primary mechanism of action is to bind to the estrogen receptor and induce its degradation, thereby blocking ER-mediated signaling pathways that drive tumor growth[2]. This mechanism is distinct from selective estrogen receptor modulators (SERMs) like tamoxifen, which act as competitive antagonists of the estrogen receptor. Preclinical studies have demonstrated that Taragarestrant exhibits potent anti-tumor activity across various ER+ breast cancer cell lines and xenograft models[1][3][4].
The Challenge of Tamoxifen Resistance
A significant clinical challenge in the management of ER+ breast cancer is the development of resistance to endocrine therapies like tamoxifen. Resistance can be intrinsic or acquired and is driven by various molecular mechanisms, including:
-
Upregulation of Growth Factor Signaling Pathways: Activation of pathways such as PI3K/Akt and MAPK can lead to ligand-independent phosphorylation and activation of the estrogen receptor.
-
Mutations in the Estrogen Receptor Gene (ESR1): Acquired mutations in the ligand-binding domain of ERα, such as Y537S and D538G, are a key mechanism of resistance[4][5]. These mutations result in a constitutively active receptor that promotes tumor growth even in the absence of estrogen and can reduce the binding affinity of SERMs like tamoxifen[5].
The emergence of ESR1 mutations in patients who have relapsed after prolonged endocrine therapy underscores the need for therapies that can effectively target these altered receptors[6].
Preclinical Performance of Taragarestrant in Endocrine-Resistant Models
While specific data on Taragarestrant in tamoxifen-resistant cell lines is limited in publicly available literature, its efficacy has been demonstrated in models that are highly relevant to endocrine-resistant breast cancer.
An important preclinical study evaluated Taragarestrant in a patient-derived breast cancer xenograft (PDX) model harboring an ESR1 Y537S mutation, a known driver of resistance to aromatase inhibitors and tamoxifen[6][7]. In this model, Taragarestrant, particularly in combination with the CDK4/6 inhibitor palbociclib, led to significant tumor growth inhibition and even regression[6][7]. This suggests that Taragarestrant is effective against at least one of the major mechanisms of acquired endocrine resistance.
Furthermore, in a head-to-head comparison in a standard ER+ (tamoxifen-sensitive) MCF-7 xenograft model, Taragarestrant was reported to have more potent anti-tumor activity than other SERDs, including fulvestrant (B1683766) and AZD9496[6].
Table 1: Comparative Preclinical Efficacy of Taragarestrant
| Model System | Compound | Dosing & Administration | Outcome | Reference |
| MCF-7 Xenograft | Taragarestrant (D-0502) | Oral | More potent anti-tumor activity than fulvestrant, GDC-0810, and AZD9496 | [6] |
| Fulvestrant | Intramuscular | Potent anti-tumor activity | [6] | |
| AZD9496 | Oral | Potent anti-tumor activity | [6] | |
| GDC-0810 | Oral | Potent anti-tumor activity | [6] | |
| ESR1-mutated (Y537S) PDX Model | Taragarestrant (D-0502) | Oral | Potent anti-tumor activity | [6][7] |
| Taragarestrant + Palbociclib | Oral | Further tumor growth inhibition or regression | [6][7] |
Note: Specific quantitative data on tumor growth inhibition percentages and statistical significance from these abstracts are not publicly available.
Signaling Pathways and Mechanism of Action
The primary mechanism of Taragarestrant is the degradation of the estrogen receptor, which contrasts with the modulatory action of tamoxifen. This is particularly relevant in the context of ESR1 mutations that render the receptor constitutively active.
Caption: Mechanism of Action: SERM vs. SERD in Wild-Type and Mutant ER+ Breast Cancer.
Experimental Protocols
Detailed experimental protocols from the preclinical studies of Taragarestrant are not publicly available. However, a general methodology for a xenograft study to assess cross-resistance is provided below as a representative example.
Representative Protocol: In Vivo Xenograft Study of Taragarestrant in Tamoxifen-Resistant Breast Cancer
-
Cell Line and Model Development:
-
Parental, estrogen-dependent MCF-7 cells are used as the tamoxifen-sensitive control.
-
Tamoxifen-resistant MCF-7 (TamR-MCF-7) cells are developed by long-term culture of parental MCF-7 cells in the presence of 4-hydroxytamoxifen. Resistance is confirmed by cell proliferation assays.
-
-
Animal Model:
-
Female, ovariectomized immunodeficient mice (e.g., BALB/c nude) are used.
-
Mice are implanted with a slow-release estrogen pellet to support initial tumor growth.
-
-
Tumor Implantation:
-
MCF-7 or TamR-MCF-7 cells are suspended in Matrigel and injected subcutaneously into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 150-200 mm³), estrogen pellets are removed, and mice are randomized into treatment groups.
-
Control Groups: Vehicle (oral gavage, daily), Tamoxifen (oral gavage, daily).
-
Test Group: Taragarestrant (various doses, oral gavage, daily).
-
Positive Control (in TamR model): Fulvestrant (intramuscular injection, weekly).
-
-
Data Collection and Analysis:
-
Tumor volume is measured twice weekly with calipers.
-
Animal body weight and general health are monitored.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for ERα levels, immunohistochemistry for proliferation markers like Ki-67).
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Caption: General Experimental Workflow for a Xenograft Cross-Resistance Study.
Conclusion and Future Directions
The available preclinical data, though limited, strongly support the potential of Taragarestrant as an effective therapy for endocrine-resistant breast cancer. Its potent activity as an oral SERD and its efficacy in an ESR1-mutated xenograft model suggest that it may overcome the mechanisms of resistance that limit the long-term effectiveness of tamoxifen.
To definitively establish cross-resistance, further studies are required that directly compare the activity of Taragarestrant in tamoxifen-sensitive and isogenic tamoxifen-resistant cell lines and xenograft models. Such studies would provide the quantitative data needed to fully assess its clinical potential as a second-line therapy for patients who have progressed on tamoxifen. The ongoing Phase I and Phase III clinical trials of Taragarestrant will provide crucial insights into its safety and efficacy in a clinical setting[1][4].
References
- 1. Taragarestrant - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breast Cancer: Targeting mutant estrogen receptors | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of Taragarestrant Meglumine in ESR1 Mutant Breast Cancer Models
This guide provides a comparative analysis of the efficacy of taragarestrant (B10854881) meglumine (B1676163) and other selective estrogen receptor degraders (SERDs) and novel endocrine therapies in preclinical and clinical models of estrogen receptor 1 (ESR1) mutant breast cancer. The content is intended for researchers, scientists, and drug development professionals.
ESR1 mutations are a common mechanism of acquired resistance to endocrine therapies in ER-positive (ER+), HER2-negative (HER2-) breast cancer.[1] This has driven the development of novel therapies targeting these mutated estrogen receptors.
Overview of Taragarestrant Meglumine
Taragarestrant (D-0502) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[2][3] Preclinical studies have shown its activity in various ER+ breast cancer cell lines and xenograft models.[2][3] Specifically, in a patient-derived breast cancer xenograft model with an ESR1 Y537S mutation, the combination of taragarestrant with the CDK4/6 inhibitor palbociclib (B1678290) resulted in tumor growth inhibition or regression.[4] A first-in-human Phase 1 study (NCT03471663) has demonstrated that taragarestrant is well-tolerated and shows preliminary clinical activity in heavily pretreated patients with advanced or metastatic ER+/HER2- breast cancer, including those with ESR1 mutations.[4][5]
Comparative Efficacy Data
The following tables summarize the clinical efficacy of various agents in treating ESR1 mutant breast cancer. Due to the early stage of its clinical development, comparative data for taragarestrant from late-stage trials is not yet available.
| Drug Class | Drug Name | Trial Name | Patient Population | Median Progression-Free Survival (PFS) in ESR1 Mutant Population | Control Arm | Hazard Ratio (HR) |
| PROTAC ER Degrader | Vepdegestrant | VERITAC-2 | ER+/HER2- advanced breast cancer, progressed on prior endocrine therapy | 5.0 months | Fulvestrant (B1683766) (2.1 months) | 0.57 |
| Oral SERD | Camizestrant (B1654347) | SERENA-6 | ER+/HER2- advanced breast cancer with a detected ESR1 mutation during first-line treatment | Not yet reported; 56% reduction in risk of disease progression or death | Aromatase Inhibitor + CDK4/6 inhibitor | Not yet reported |
| Oral SERD | Elacestrant (B1663853) | EMERALD | ER+/HER2- advanced or metastatic breast cancer, progressed on 1-2 lines of endocrine therapy including a CDK4/6 inhibitor | 3.8 months | Standard of Care (Fulvestrant or Aromatase Inhibitor) (1.9 months) | 0.55 |
| SERD (Intramuscular) | Fulvestrant (+ Palbociclib) | PADA-1 | ER+/HER2- advanced breast cancer with rising ESR1 mutation during first-line aromatase inhibitor + palbociclib therapy | 11.9 months | Aromatase Inhibitor + Palbociclib (5.7 months) | 0.61 |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are outlined below.
VERITAC-2 (Vepdegestrant)
-
Study Design: A Phase 3, randomized, open-label, multicenter trial.[6][7][8]
-
Participants: Patients with ER+/HER2- advanced breast cancer whose disease progressed after prior endocrine-based treatment.[6][8]
-
Intervention: Vepdegestrant administered orally once daily.[6][8]
-
Comparator: Fulvestrant administered as an intramuscular injection.[6][8]
-
Primary Endpoints: Progression-free survival in the intent-to-treat population and in the subpopulation with ESR1 mutations.[7][8]
-
Key Inclusion Criteria: Confirmed diagnosis of ER+/HER2- locoregional recurrent or metastatic breast cancer not amenable to surgery or radiation; progression on one or two prior lines of endocrine therapy for advanced disease, with at least one line being in combination with a CDK4/6 inhibitor.[8][9]
SERENA-6 (Camizestrant)
-
Study Design: A Phase 3, randomized, double-blind, ctDNA-guided trial.[10][11]
-
Participants: Patients with ER+/HER2- advanced breast cancer undergoing first-line therapy with an aromatase inhibitor and a CDK4/6 inhibitor.[10]
-
Intervention: Upon detection of an ESR1 mutation in circulating tumor DNA (ctDNA) before disease progression, patients are randomized to switch from the aromatase inhibitor to camizestrant, while continuing the same CDK4/6 inhibitor.[10][11]
-
Comparator: Continuing the aromatase inhibitor and CDK4/6 inhibitor.[10]
-
Primary Endpoint: Progression-free survival.[10]
-
Monitoring: Patients are monitored for ESR1 mutations in ctDNA every 2-3 months.[10]
EMERALD (Elacestrant)
-
Study Design: A Phase 3, randomized, open-label, active-controlled, multicenter trial.[12][13][14]
-
Participants: Postmenopausal women and men with ER+/HER2- advanced or metastatic breast cancer who had received one or two prior lines of endocrine therapy, including a mandatory prior treatment with a CDK4/6 inhibitor.[13][15]
-
Intervention: Elacestrant administered orally once daily.[15]
-
Comparator: Investigator's choice of standard-of-care (SOC) endocrine monotherapy (fulvestrant or an aromatase inhibitor).[12][15]
-
Primary Endpoints: Progression-free survival in all patients and in patients with detectable ESR1 mutations.[12][15]
-
ESR1 Mutation Detection: ESR1 mutational status was determined by ctDNA analysis.[15]
PADA-1 (Fulvestrant)
-
Study Design: A Phase 3, randomized, open-label, multicenter trial.[16][17]
-
Participants: Patients with ER+/HER2- advanced breast cancer receiving first-line treatment with an aromatase inhibitor plus palbociclib.[17][18]
-
Intervention: Upon detection of a rising ESR1 mutation in blood before disease progression, patients were randomized to switch to fulvestrant plus palbociclib.[16][17][18]
-
Comparator: Continuing the same therapy (aromatase inhibitor plus palbociclib).[16]
-
Primary Endpoint: Progression-free survival from randomization.[19]
-
ESR1 Mutation Detection: Patients underwent centralized ESR1 mutation screening every 2 months using droplet digital PCR (ddPCR).[17][18]
Signaling Pathways and Mechanisms of Action
ESR1 mutations in the ligand-binding domain lead to constitutive, ligand-independent activation of the estrogen receptor, driving tumor growth and resistance to aromatase inhibitors.
Caption: ESR1 signaling pathway in normal, mutant, and therapeutically targeted conditions.
The primary mechanism of action for SERDs like taragarestrant, elacestrant, and fulvestrant is to bind to the estrogen receptor and induce its degradation. PROTACs such as vepdegestrant also induce ER degradation but through a different mechanism involving the ubiquitin-proteasome system.
Caption: Generalized experimental workflow for ctDNA-guided clinical trials in ESR1-mutant breast cancer.
References
- 1. ESR1 Mutations in Hormone Receptor… | College of American Pathologists [cap.org]
- 2. Taragarestrant - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Design of SERENA-6, a phase III switching trial of camizestrant in ESR1-mutant breast cancer during first-line treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. EMERALD: Phase III trial of elacestrant (RAD1901) vs endocrine therapy for previously treated ER+ advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. EMERALD Trial: Elacestrant vs Standard Endocrine Monotherapy for Advanced Breast Cancer After CDK4/6 Inhibition - The ASCO Post [ascopost.com]
- 15. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Switch to fulvestrant and palbociclib versus no switch in advanced breast cancer with rising ESR1 mutation during aromatase inhibitor and palbociclib therapy (PADA-1): a randomised, open-label, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PADA-1 Trial: With Early Identification of ESR1 Mutation, Switch to Fulvestrant in Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 18. aacr.org [aacr.org]
- 19. deceraclinical.com [deceraclinical.com]
A Comparative Guide to the In Vivo Efficacy of Taragarestrant Meglumine and Elacestrant
This guide provides a detailed comparison of the in vivo efficacy of two selective estrogen receptor degraders (SERDs), Taragarestrant meglumine (B1676163) (D-0502) and elacestrant (B1663853). Both are orally bioavailable drugs developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform further research and development.
Mechanism of Action
Both Taragarestrant and elacestrant are selective estrogen receptor degraders (SERDs).[3][4] Their primary mechanism of action involves binding to the estrogen receptor (ER), which leads to a conformational change in the receptor. This altered conformation marks the ER for ubiquitination and subsequent degradation by the proteasome.[5] The degradation of the ER prevents both ligand-dependent and -independent signaling, thereby inhibiting the proliferation and survival of ER-positive breast cancer cells.[5][6] This dual action of antagonizing and degrading the ER is a key strategy to overcome resistance to other endocrine therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs).[5]
References
- 1. Taragarestrant - Wikipedia [en.wikipedia.org]
- 2. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 6. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Taragarestrant for Estrogen Receptor α
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of Taragarestrant (D-0502) for Estrogen Receptor α (ERα) over Estrogen Receptor β (ERβ). Taragarestrant is a potent, orally active, and selective estrogen receptor degrader (SERD) under investigation for the treatment of ER-positive breast cancer.[1][2][3] Its selectivity for ERα is a critical attribute, as ERα is the primary driver of proliferation in the majority of breast cancers. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to contextualize the selectivity profile of Taragarestrant against other prominent SERDs.
Comparative Selectivity of SERDs for ERα and ERβ
The table below summarizes the binding affinities (IC50 or Ki values) of Taragarestrant and other selective estrogen receptor degraders (SERDs) for ERα and ERβ. The selectivity ratio (ERβ IC50 / ERα IC50) indicates the preference of the compound for ERα. A higher ratio signifies greater selectivity for ERα.
| Compound | ERα Binding Affinity (IC50/Ki, nM) | ERβ Binding Affinity (IC50/Ki, nM) | Selectivity Ratio (ERβ/ERα) | Reference |
| Taragarestrant (D-0502) | 46.4 (IC50) | Data Not Publicly Available | Not Calculable | [4] |
| AZD9496 (structurally similar to Taragarestrant) | 0.82 (IC50) | Equipotent to ERα | ~1 | [5] |
| Elacestrant | 48 (IC50) | 870 (IC50) | 18.1 | [6] |
| Fulvestrant | 0.94 (IC50) | Data varies; binds to ERβ | Variable | [7] |
| Brilanestrant (GDC-0810) | 6.1 (IC50) | 8.8 (IC50) | 1.4 | [4] |
| Giredestrant (GDC-9545) | 0.05 (IC50, antagonist activity) | Data Not Publicly Available | Not Calculable | [8] |
| Camizestrant (B1654347) (AZD9833) | High Affinity | Data Not Publicly Available | Not Calculable | [4][9] |
Note on Taragarestrant Selectivity: Direct quantitative data for Taragarestrant's binding affinity to ERβ is not currently available in the public domain. However, Taragarestrant is structurally similar to AZD9496.[1] Preclinical data for AZD9496 indicates that it has equipotent binding to both ERα and ERβ isoforms, suggesting low selectivity.[5] While this provides a potential surrogate for understanding Taragarestrant's likely selectivity profile, further direct experimental validation is required.
Experimental Protocols
The selectivity of a SERD is typically validated through a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
ERα and ERβ Competitive Binding Assay
This assay directly measures the affinity of a test compound for ERα and ERβ by assessing its ability to compete with a radiolabeled ligand.
Objective: To determine the IC50 values of a test compound for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ protein
-
Radiolabeled estradiol (B170435) ([³H]-E2)
-
Test compound (e.g., Taragarestrant)
-
Assay buffer (e.g., Tris-based buffer with additives)
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, incubate a fixed concentration of recombinant ERα or ERβ protein with a fixed concentration of [³H]-E2 in the presence of varying concentrations of the test compound.
-
Include control wells with no test compound (maximum binding) and wells with a large excess of non-radiolabeled estradiol (non-specific binding).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Add hydroxylapatite slurry to each well to bind the protein-ligand complexes.
-
Wash the wells to remove unbound radioligand.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.
ERα/ERβ Transcriptional Activation Assay
This cell-based assay measures the functional consequence of a compound binding to ERα or ERβ by quantifying the activation or inhibition of a reporter gene.
Objective: To determine if a test compound acts as an agonist or antagonist of ERα and ERβ transcriptional activity.
Materials:
-
Host cell line (e.g., HeLa, HEK293) lacking endogenous ERs.
-
Expression plasmids for human ERα and ERβ.
-
Reporter plasmid containing an Estrogen Response Element (ERE) upstream of a luciferase gene.
-
Transfection reagent.
-
Cell culture medium.
-
Test compound.
-
Luciferase assay reagent and luminometer.
Procedure:
-
Co-transfect the host cell line with an ERα or ERβ expression plasmid and the ERE-luciferase reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound, either alone (to test for agonist activity) or in the presence of a known ER agonist like estradiol (to test for antagonist activity).
-
Include appropriate controls (vehicle, estradiol alone).
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the normalized luciferase activity against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists).
Cell Proliferation Assay
This assay assesses the impact of a compound on the growth of ER-positive cancer cell lines, providing a measure of its functional antagonist activity.
Objective: To determine the effect of a test compound on the proliferation of ERα-positive breast cancer cells.
Materials:
-
ERα-positive breast cancer cell line (e.g., MCF-7).
-
Cell culture medium.
-
Test compound.
-
Cell proliferation detection reagent (e.g., MTT, resazurin, or ATP-based assays).
-
Microplate reader.
Procedure:
-
Seed ERα-positive breast cancer cells in a multi-well plate and allow them to attach.
-
Treat the cells with serial dilutions of the test compound.
-
Include appropriate controls (vehicle, positive control antagonist like fulvestrant).
-
Incubate the cells for a period of several days (e.g., 5-7 days) to allow for multiple cell divisions.
-
Add the cell proliferation detection reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of proliferation inhibition at each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. Taragarestrant - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Taragarestrant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Abstract P3-07-13: The next generation oral selective estrogen receptor degrader (SERD) camizestrant (AZD9833) is active against wild type and mutant estrogen receptor α [repository.cam.ac.uk]
A Preclinical Head-to-Head: Taragarestrant vs. Giredestrant in ER-Positive Breast Cancer Models
For researchers and drug development professionals navigating the landscape of next-generation endocrine therapies for estrogen receptor-positive (ER+) breast cancer, two oral selective estrogen receptor degraders (SERDs), Taragarestrant (D-0502) and Giredestrant (GDC-9545), have emerged as promising clinical candidates. This guide provides a side-by-side comparison of their preclinical performance, drawing upon available data to illuminate their respective potencies and pharmacological profiles.
Both Taragarestrant, developed by InventisBio, and Giredestrant, from Genentech (a member of the Roche Group), are designed to overcome the limitations of earlier endocrine therapies by potently and selectively targeting and degrading the estrogen receptor alpha (ERα), a key driver of ER+ breast cancer.[1][2] Their oral bioavailability offers a significant advantage over the intramuscular administration of fulvestrant, the first-in-class SERD.[3][4]
Mechanism of Action: A Shared Path to ERα Degradation
Taragarestrant and Giredestrant share a common mechanism of action. As nonsteroidal SERDs, they bind to the ligand-binding domain of both wild-type and mutant ERα.[2][5] This binding induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome.[6] The resulting depletion of cellular ERα levels effectively shuts down estrogen-driven signaling pathways that fuel tumor growth.[2]
Figure 1. Mechanism of action for Taragarestrant and Giredestrant.
In Vitro Performance: A Look at Potency
| Parameter | Taragarestrant (D-0502) | Giredestrant (GDC-9545) |
| ERα Binding Affinity (IC50) | Data not publicly available | 0.05 nM[3] |
| ERα Degradation | Potent activity demonstrated in ER+ breast cancer cell lines[3][8] | Potent degradation demonstrated in MCF-7 cells[3] |
| Antiproliferative Activity | Potent activity in various ER+ breast cancer cell lines[3][8] | Better antiproliferation activity than known SERDs in multiple cell lines[9][10] |
Table 1. In Vitro Performance Comparison
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Both compounds have demonstrated significant antitumor activity in preclinical xenograft models of ER+ breast cancer. A 2018 abstract on Taragarestrant highlighted that in a head-to-head comparison in an MCF-7 xenograft model, it exhibited more potent antitumor activity than GDC-0810, AZD9496, and fulvestrant.[3][8] Furthermore, the combination of Taragarestrant with the CDK4/6 inhibitor palbociclib (B1678290) resulted in enhanced tumor growth inhibition or even regression in both MCF-7 and patient-derived xenograft (PDX) models harboring an ESR1 mutation (Y537S).[3][8]
Similarly, Giredestrant has shown robust in vivo efficacy, inducing tumor regressions as a single agent and demonstrating synergistic effects when combined with a CDK4/6 inhibitor in both wild-type and ESR1-mutant PDX models.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of Giredestrant in Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Taragarestrant - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Taragarestrant Meglumine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Taragarestrant meglumine (B1676163) is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe handling and disposal of Taragarestrant meglumine, a potent selective estrogen receptor degrader (SERD), in a research setting. Adherence to these procedures is vital to ensure compliance with federal, state, and local regulations and to foster a culture of safety within the laboratory.
Immediate Safety and Handling Considerations
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Environmental Release: Do not discharge this compound into drains or the environment.
Step-by-Step Disposal Protocol
The disposal of investigational drugs such as this compound should always be managed through your institution's Environmental Health and Safety (EHS) office. The following is a general, step-by-step protocol that aligns with standard practices for the disposal of potent, non-controlled pharmaceutical compounds in a laboratory setting.[1][2]
-
Waste Classification: Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and cleaning materials, as hazardous chemical waste.[3] Due to its potent biological activity, it is prudent to handle it with the same precautions as a hazardous drug.
-
Containerization:
-
Select a compatible, leak-proof waste container. Glass or high-density polyethylene (B3416737) containers are generally suitable.[1]
-
Original containers with remaining product can be placed directly into the hazardous waste container.[1]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[1]
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is a secure area, and the waste container is kept closed except when adding waste.
-
-
Disposal Request and Pick-up:
-
Once the waste container is full, or if you are generating waste infrequently, submit a chemical waste disposal request to your institution's EHS office.[1]
-
EHS will arrange for the pick-up of the hazardous waste by a licensed hazardous waste vendor.[2]
-
The ultimate disposal method for this type of waste is typically high-temperature incineration.[2][4]
-
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key information related to the disposal of this compound.
| Parameter | Information | Source |
| Waste Category | Hazardous Chemical Waste | Institutional EHS Guidelines |
| Primary Disposal Method | High-Temperature Incineration | [2][4] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA), State and Local Regulations | [2][5] |
| Personal Protective Equipment | Safety Goggles, Gloves, Lab Coat | Taragarestrant SDS |
| Waste Container | Compatible, Leak-Proof (e.g., Glass, HDPE) | [1] |
| Labeling Requirement | Institutional "Hazardous Waste" Label | [1] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound in a research laboratory setting.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for complete and detailed instructions. Your EHS office is the primary and authoritative resource for all waste disposal inquiries.
References
Navigating the Safe Handling of Taragarestrant Meglumine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Taragarestrant meglumine (B1676163). This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling this novel therapeutic agent. Taragarestrant meglumine is a potent, orally active selective estrogen receptor degrader (SERD) being investigated for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Due to its pharmacological activity, it is considered a hazardous drug and requires stringent handling protocols to minimize occupational exposure.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to hazardous compounds. For this compound, a comprehensive PPE strategy is mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified) is required. Change gloves every 30-60 minutes or immediately upon contamination. |
| Body Protection | Gown | Disposable, back-closing, long-sleeved gown made of a low-lint, impervious material. Cuffs should be tucked under the outer glove. |
| Eye Protection | Safety Goggles/Face Shield | ANSI Z87.1 certified safety goggles with side shields or a full-face shield must be worn to protect against splashes and aerosols. |
| Respiratory Protection | Respirator | For handling powders outside of a containment device, a NIOSH-approved N95 or higher respirator is required. For higher-risk activities such as spill cleanup, a powered air-purifying respirator (PAPR) may be necessary. |
| Foot Protection | Shoe Covers | Disposable, impervious shoe covers should be worn in designated handling areas and removed before exiting. |
Operational Plans: From Receipt to Disposal
A structured workflow is critical to ensure safety at every stage of handling this compound.
Receiving and Unpacking
Upon receipt, visually inspect the shipping container for any signs of damage or leakage. All personnel involved in unpacking must wear appropriate PPE, including double gloves and a lab coat. The package should be opened in a designated receiving area, preferably within a containment device if there is a suspicion of primary container breach.
Storage
Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and access-controlled area. It should be segregated from incompatible materials to prevent any potential reactions. The storage temperature should be maintained as per the manufacturer's recommendations.
Weighing and Solution Preparation
All handling of powdered this compound, including weighing and solution preparation, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE) to minimize the risk of aerosol generation and inhalation. Use dedicated equipment (e.g., spatulas, weigh boats, glassware) that is either disposable or decontaminated after each use.
Emergency Procedures
Preparedness for accidental exposure or spills is a critical component of a comprehensive safety plan.
Accidental Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a directed stream of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Management
In the event of a spill, the area should be immediately evacuated and secured. Only trained personnel with appropriate PPE, including respiratory protection, should perform the cleanup.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
